molecular formula C14H14Cl3N5 B1143759 1,5-Bis(4-chlorophenyl)biguanide hydrochloride CAS No. 13590-88-0

1,5-Bis(4-chlorophenyl)biguanide hydrochloride

Cat. No.: B1143759
CAS No.: 13590-88-0
M. Wt: 358.65346
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a useful research compound. Its molecular formula is C14H14Cl3N5 and its molecular weight is 358.65346. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(4-chlorophenyl)biguanide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-chlorophenyl)biguanide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWJYBHXNHZDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13590-98-2
Record name Imidodicarbonimidic diamide, N,N′-bis(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13590-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST-39008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-bis(4-chlorophenyl)-imidodicarbonimidic diamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ST-39008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00AZ53Z27P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Deep Dive: Proguanil Hydrochloride Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Formation Mechanisms, and Analytical Control

Executive Summary In the synthesis of Proguanil Hydrochloride, a dihydrofolate reductase inhibitor used for malaria prophylaxis, the control of Impurity C (1,5-bis(4-chlorophenyl)biguanide) is a critical quality attribute. Unlike the active pharmaceutical ingredient (API), which possesses an asymmetric alkyl-aryl structure, Impurity C represents a symmetric bis-aryl dimer. Its presence indicates specific deviations in reaction stoichiometry and temperature control during the nucleophilic addition phase of synthesis. This guide provides a comprehensive technical analysis of Impurity C, establishing the causality of its formation and detailing self-validating protocols for its detection.

Part 1: Chemical Identity & Structural Analysis

Impurity C is designated by the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) as the symmetric byproduct formed when the isopropylamine nucleophile is competitively substituted by a second equivalent of the starting material, 4-chloroaniline.

Physicochemical Profile[1]
PropertySpecification
Common Name Proguanil Impurity C
Chemical Name 1,5-bis(4-chlorophenyl)biguanide
IUPAC Name N,N''-bis(4-chlorophenyl)imidodicarbonimidic diamide
CAS Number 13590-88-0 (Free Base) / 13590-98-2 (HCl Salt)
Molecular Formula C₁₄H₁₃Cl₂N₅
Molecular Weight 322.19 g/mol
Structural Feature Symmetric bis-aryl biguanide core
Solubility Profile Lower aqueous solubility than Proguanil due to double aromatic rings; soluble in DMSO and Methanol.[1]
Structural Significance

The structural divergence between Proguanil and Impurity C dictates their chromatographic behavior. Proguanil contains a hydrophilic isopropyl group and one lipophilic chlorophenyl group. Impurity C contains two lipophilic chlorophenyl groups , significantly increasing its retention time (Rt) in Reverse Phase Chromatography (RPC). This "hydrophobic shift" is the primary mechanism for separation.

Part 2: Formation Mechanism (The "Why")

The synthesis of Proguanil typically involves a two-step condensation or a convergent synthesis using dicyandiamide. Impurity C arises from a competitive nucleophilic attack .

The Competitive Pathway

In the standard synthesis, p-chloroaniline reacts with dicyandiamide to form the intermediate p-chlorophenylcyanoguanidine . The final step requires the addition of isopropylamine to this intermediate.

  • Desired Reaction: p-chlorophenylcyanoguanidine + Isopropylamine

    
     Proguanil.
    
  • Impurity C Reaction: If isopropylamine is deficient, or if the reaction temperature is too high, unreacted p-chloroaniline (present in equilibrium) attacks the intermediate instead.

Synthesis Pathway Diagram

The following diagram illustrates the divergence point where Impurity C is generated.

Proguanil_Impurity_Path Start Starting Materials: 4-Chloroaniline + Dicyandiamide Inter Intermediate: 1-(4-chlorophenyl)-3-cyanoguanidine Start->Inter Condensation (Acidic Conditions) Proguanil PRODUCT: Proguanil HCl (Asymmetric) Inter->Proguanil Path A: Desired Synthesis ImpurityC IMPURITY C: 1,5-bis(4-chlorophenyl)biguanide (Symmetric Dimer) Inter->ImpurityC Path B: Side Reaction Reagent_Iso + Isopropylamine (Primary Nucleophile) Reagent_Iso->Proguanil Reagent_Aniline + Excess 4-Chloroaniline (Competitor Nucleophile) Reagent_Aniline->ImpurityC

Figure 1: Divergent synthesis pathway showing the competitive formation of Impurity C via excess 4-chloroaniline.

Part 3: Analytical Characterization (The "How")

To detect Impurity C, one cannot rely on generic gradient methods. The method must be self-validating , meaning it must resolve the critical pair (Proguanil and Impurity C) with a resolution factor (


) > 2.0.
High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Ion-Pair Reverse Phase Chromatography. Because biguanides are highly basic (pKa > 10), they tail severely on standard C18 columns. We utilize an acidic mobile phase with an ion-pairing agent (Sodium Pentanesulfonate or Hexanesulfonate) to neutralize the positive charge and improve peak symmetry.

Method Parameters:

ParameterCondition
Column C18 (L7 packing), 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase A Buffer: 10 mM Sodium Hexanesulfonate + 0.1% Phosphoric Acid (pH ~3.0)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic or Gradient (Recommended: Isocratic 60:40 Buffer:ACN for stability)
Flow Rate 1.0 - 1.5 mL/min
Detection UV @ 254 nm (λ max for the chlorophenyl ring)
Temperature 30°C
Injection Volume 20 µL
Elution Order & Identification

Under these conditions, the elution order is governed by hydrophobicity:

  • Impurity A: (Isopropyl-cyanoguanidine) - Early eluting (Polar).

  • Proguanil: (Active) - Mid-eluting.

  • Impurity C: (Bis-chlorophenyl) - Late eluting . The presence of two aromatic rings makes this the most retained species among the common impurities.

Self-Validation Check:

  • If Impurity C co-elutes with the main peak, increase the % of Acetonitrile.

  • If peak tailing occurs, verify the pH of the buffer is < 3.0 to ensure the biguanide is fully protonated and ion-paired.

Part 4: Regulatory & Safety Implications

Pharmacopoeial Limits

According to the European Pharmacopoeia (EP) and ICH Q3A(R2) guidelines:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15%

Toxicological Concern

Impurity C contains two 4-chloroaniline moieties. 4-chloroaniline is a known toxin (hemoglobin oxidant) and a potential carcinogen (Group 2B). While Proguanil metabolizes to Cycloguanil, Impurity C does not follow the same metabolic activation pathway. Its lipophilicity suggests a potential for bioaccumulation different from the parent drug. Therefore, strict control below the 0.10% limit is mandatory to avoid toxicological qualification studies.

References

  • European Pharmacopoeia (EDQM). Proguanil Hydrochloride Monograph 2002:1367. Strasbourg, France. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9570076, Proguanil Hydrochloride. Retrieved from PubChem.[2] [Link]

  • Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug.[3] Der Pharma Chemica, 4(6), 2307-2316. [Link]

Sources

Comparative Technical Analysis: 1-(4-Chlorophenyl)biguanide vs. 1,5-Bis(4-chlorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 1-(4-chlorophenyl)biguanide (1-CPBG) and its structural analog 1,5-bis(4-chlorophenyl)biguanide (1,5-BCPBG) . While they share a chemical backbone, their roles in drug development are diametrically opposed: 1-CPBG is a bioactive metabolite and pharmacological probe (5-HT3 agonist/DHFR inhibitor), whereas 1,5-BCPBG is a critical process impurity (Proguanil Impurity C) that must be rigorously controlled.

This document details the mechanistic divergence, synthetic origins, and isolation protocols required to distinguish and manage these compounds in a research or manufacturing setting.

Chemical Identity & Structural Divergence

The fundamental difference lies in the substitution pattern on the biguanide core. This structural variance dictates their solubility, receptor affinity, and regulatory status.

Feature1-(4-chlorophenyl)biguanide (1-CPBG)1,5-Bis(4-chlorophenyl)biguanide (1,5-BCPBG)
Common Name Chloroguanide Metabolite / p-CPBGProguanil Impurity C
CAS Number 4022-81-5 (HCl salt)13590-88-0
Molecular Weight 211.65 g/mol (Free base)322.19 g/mol
Structure Mono-substituted at N1 position.Di-substituted at N1 and N5 positions.[1][2]
Lipophilicity (LogP) Low to Moderate (Polar)High (Lipophilic)
Primary Role Active Metabolite / 5-HT3 AgonistSynthesis Byproduct / Contaminant
Structural Visualization

The steric bulk of the 1,5-bis variant prevents it from fitting into the orthosteric binding pockets (like 5-HT3 or DHFR) that the mono-substituted 1-CPBG targets effectively.

Pharmacological Profiles: The Agonist vs. The Impurity

1-(4-chlorophenyl)biguanide (1-CPBG)

Mechanism of Action:

  • 5-HT3 Receptor Agonism: 1-CPBG acts as a potent agonist at the 5-HT3 serotonin receptor.[3][4] It binds to the extracellular interface of the receptor subunits, inducing a conformational change that opens the cation-selective ion channel. This triggers rapid depolarization in neurons (calcium/sodium influx).

    • Note: While the meta-isomer (m-CPBG) is often cited for higher affinity, the para-isomer (1-CPBG) retains significant agonist activity and is used to study serotonergic modulation of dopamine release.

  • DHFR Inhibition: As the active metabolite of the antimalarial Proguanil (alongside Cycloguanil), it competitively inhibits dihydrofolate reductase (DHFR), disrupting folate synthesis in Plasmodium parasites.

1,5-Bis(4-chlorophenyl)biguanide (1,5-BCPBG)

Toxicology & Interference:

  • Impurity Status: Defined as Impurity C in the European Pharmacopoeia for Proguanil.[5]

  • Non-Specific Binding: Due to its symmetry and increased lipophilicity, 1,5-BCPBG lacks the specific polarity required for the 5-HT3 binding pocket. Instead, it tends to partition into lipid bilayers, potentially causing non-specific membrane disruption or "off-target" noise in high-sensitivity assays.

  • Regulatory Limit: In pharmaceutical preparations, this impurity must typically be controlled to levels <0.10% (ICH Q3A guidelines).

Synthesis & Causality of Impurity Formation

Understanding the synthesis is the only way to prevent the formation of the 1,5-bis impurity. The reaction relies on the nucleophilic attack of 4-chloroaniline on dicyandiamide.

The Critical Variable: Stoichiometry and pH.

  • Target Pathway (1-CPBG): Requires a 1:1 molar ratio of aniline to dicyandiamide in acidic conditions.

  • Impurity Pathway (1,5-BCPBG): Occurs if excess 4-chloroaniline is present or if the reaction runs too long at high temperatures, allowing the product (1-CPBG) to react again with another mole of aniline.

Diagram 1: Synthetic Bifurcation Pathway

SynthesisPathway Precursor Precursors: 4-Chloroaniline + Cyanoguanidine ConditionA Condition A: 1:1 Stoichiometry Acidic Reflux Precursor->ConditionA ConditionB Condition B: Excess Aniline (>2 equiv) Prolonged Heat Precursor->ConditionB Target Target Product: 1-(4-chlorophenyl)biguanide (1-CPBG) ConditionA->Target Nucleophilic Attack 1 Impurity Impurity C: 1,5-Bis(4-chlorophenyl)biguanide (1,5-BCPBG) ConditionB->Impurity Nucleophilic Attack 2 (Over-reaction) Target->Impurity Secondary Reaction

Caption: Synthetic pathway illustrating how stoichiometric control dictates the formation of the target mono-biguanide versus the bis-biguanide impurity.

Experimental Protocols

Self-Validating Purification Protocol

Objective: Isolate high-purity 1-CPBG and remove 1,5-BCPBG. Principle: 1,5-BCPBG is significantly less water-soluble than 1-CPBG due to the second chlorophenyl ring.

  • Dissolution: Dissolve the crude reaction mixture in hot dilute HCl (1M).

  • Filtration (Critical Step): While hot (approx. 60°C), filter the solution.

    • Why? The highly lipophilic 1,5-bis impurity often remains undissolved or oils out at this stage, while the mono-substituted salt remains in solution.

  • Crystallization: Cool the filtrate slowly to 4°C. 1-CPBG HCl will crystallize out.

  • Validation (HPLC):

    • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

    • Mobile Phase: Acetonitrile : Water (with 0.1% TFA). Gradient 20% -> 80% ACN.

    • Result: 1-CPBG elutes early (more polar); 1,5-BCPBG elutes late (hydrophobic tail).

Functional Assay: 5-HT3 Calcium Influx

Objective: Verify 1-CPBG activity (and lack of 1,5-BCPBG activity).

  • Cell Line: HEK293 stably expressing human 5-HT3A receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Application:

    • Apply 1-CPBG (0.1 µM - 10 µM). Expect rapid fluorescence increase (EC50 ~ 2-5 µM).

    • Apply 1,5-BCPBG (up to 100 µM). Expect no specific fluorescence increase .

    • Control: Apply 10 µM Ondansetron (antagonist) prior to 1-CPBG to confirm mechanism.

Diagram 2: 5-HT3 Signaling Mechanism (1-CPBG)

Signaling Ligand Ligand: 1-(4-chlorophenyl)biguanide Receptor Receptor: 5-HT3 (Ligand-gated Ion Channel) Ligand->Receptor Bind (Orthosteric Site) Gating Conformational Change: Channel Opening Receptor->Gating Influx Ion Influx: Ca2+ / Na+ Entry Gating->Influx Response Cellular Response: Depolarization / Neurotransmitter Release Influx->Response

Caption: The signal transduction pathway activated by 1-CPBG binding to the 5-HT3 receptor, leading to neuronal depolarization.

References

  • European Pharmacopoeia (Ph. Eur.). Proguanil Hydrochloride: Impurity C (1,5-bis(4-chlorophenyl)biguanide).

  • Kilpatrick, G. J., et al. (1990). "1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist."[4][6] British Journal of Pharmacology.[2]

  • Der Pharma Chemica. (2012). "Synthesis of impurities of proguanil hydrochloride, an antimalarial drug."[7][8][9]

  • PubChem Compound Summary. "1-(4-Chlorophenyl)biguanide."

Sources

An In-Depth Technical Guide to 1,5-Bis(4-chlorophenyl)biguanide Hydrochloride (Proguanil Impurity C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride, a significant compound primarily recognized as a process-related impurity in the manufacturing of the antimalarial drug Proguanil.[1][2] Known formally as Proguanil EP Impurity C, this molecule's synthesis, characterization, and quantification are of critical importance for quality control and regulatory compliance in the pharmaceutical industry.[3] This document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, presents methodologies for its analytical characterization, and discusses its broader context within drug development. The intended audience includes researchers, analytical scientists, and drug development professionals who require a deep technical understanding of this specific biguanide derivative.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and properties of a reference standard is the foundation of all subsequent analytical and toxicological work. Ambiguity in these core attributes can compromise the validity of impurity profiling and risk assessment.

Nomenclature and Identification
  • Systematic IUPAC Name: (1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine hydrochloride

  • Common Synonyms: Proguanil EP Impurity C, Proguanil BP Impurity C, Proguanil USP Related Compound C, 1,5-bis-(4-chlorophenyl)-biguanide.[4]

  • CAS Number: 13590-88-0 (This CAS number refers to the free base form of the compound).[3][5]

Core Physicochemical Data

The fundamental properties of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride are summarized below. It is critical to distinguish between the free base and its hydrochloride salt, as key properties such as molecular weight and solubility are directly affected.

ParameterValue (Free Base)Value (Hydrochloride Salt)Source(s)
Molecular Formula C14H13Cl2N5C14H14Cl3N5[4][5]
Molecular Weight 322.20 g/mol 358.66 g/mol [4][5]
Appearance Not specifiedOff-White Solid[4]

Note: The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (~36.46 g/mol ) to that of the free base.

Synthesis and Mechanism

The synthesis of 1,5-diarylbiguanides is a well-established chemical transformation. The ability to produce this specific impurity in a controlled laboratory setting is essential for its use as a qualified analytical reference standard.

Rationale for Synthesis

In pharmaceutical manufacturing, any impurity present at a concentration of 0.10% or greater relative to the Active Pharmaceutical Ingredient (API) must be identified, and its structure confirmed.[1] Synthesizing Proguanil Impurity C is therefore not for therapeutic application, but to create a high-purity standard for:

  • Analytical Method Validation: To prove that an analytical method (e.g., HPLC) can accurately detect, separate, and quantify this specific impurity.

  • Peak Identification: To confirm the identity of unknown peaks in the chromatogram of a Proguanil API batch by comparing retention times and spectral data.

  • Toxicological Studies: If the impurity is present at significant levels, a pure sample may be required for safety and toxicity assessments.

Synthetic Pathway

The most direct and widely adopted method for synthesizing symmetrical 1,5-diarylbiguanides is the reaction of an appropriate aniline hydrochloride with sodium dicyanamide.[6][7][8] This one-pot procedure is efficient and yields the desired biguanide hydrochloride salt directly.

The reaction proceeds via the nucleophilic attack of the aniline on a carbon atom of the dicyanamide anion, followed by a series of proton transfers and a second aniline attack to form the symmetric biguanide structure. The acidic medium (from the anilinium chloride) is crucial for the reaction to proceed.[7]

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_process Reaction & Purification 4-Chloroaniline_HCl 4-Chloroaniline Hydrochloride (2 eq.) Reaction Reaction Vessel (Aqueous or Ethanolic Solvent) 4-Chloroaniline_HCl->Reaction Na_Dicyanamide Sodium Dicyanamide (1 eq.) Na_Dicyanamide->Reaction Reflux Heat to Reflux (Several Hours) Reaction->Reflux Heat Crystallization Cooling & Crystallization Reflux->Crystallization Cool Filtration Filtration & Washing Crystallization->Filtration Product 1,5-Bis(4-chlorophenyl)biguanide Hydrochloride (Product) Filtration->Product

Caption: Synthesis workflow for 1,5-Bis(4-chlorophenyl)biguanide HCl.

Detailed Experimental Protocol

This protocol is a representative example based on established procedures for analogous compounds and must be adapted and optimized under controlled laboratory conditions.[6][9]

  • Reagent Preparation: Prepare the anilinium salt by dissolving 4-chloroaniline (2.0 equivalents) in a minimal amount of ethanol, followed by the slow addition of concentrated hydrochloric acid (2.0 equivalents) under cooling. The resulting salt can be used directly or isolated.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the prepared 4-chloroaniline hydrochloride (2.0 eq.), sodium dicyanamide (1.0 eq.), and a suitable solvent (e.g., water, ethanol, or a mixture thereof).[6]

  • Reaction Execution: Heat the stirred reaction mixture to reflux. The reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization of the hydrochloride salt product.

  • Purification: Collect the crude product by vacuum filtration. Wash the filter cake with cold solvent to remove unreacted starting materials and soluble byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Drying & Characterization: Dry the purified white to off-white solid under vacuum. Confirm the identity and purity of the final product using the analytical techniques described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to qualify a synthesized batch of material as a reference standard. A multi-technique approach ensures unambiguous confirmation of structure and a reliable assessment of purity.

Rationale for Analysis

The goal of characterization is to create a Certificate of Analysis (CoA) that validates the material. This requires orthogonal analytical methods—techniques that measure sample properties based on different chemical or physical principles—to provide a high degree of confidence in the final purity value.

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a central technique for the analysis of biguanides in various samples.[10][11]

TechniquePurposeKey Insights Provided
RP-HPLC (UV) Purity Assessment & QuantificationProvides separation from starting materials and byproducts. Area percent analysis gives a purity value.[12]
LC-MS Identity ConfirmationConfirms the molecular weight of the parent ion, providing definitive structural evidence.[1]
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure, proton/carbon environments, and absence of solvent impurities.
FTIR Spectroscopy Functional Group AnalysisConfirms the presence of key functional groups (N-H, C=N, aromatic C-Cl) characteristic of the molecule.
Elemental Analysis Formula ConfirmationMeasures the percentage of C, H, N, and Cl, which should match the theoretical values for C14H14Cl3N5.
Protocol: Example RP-HPLC Method for Purity Assessment

This is a starting point for method development and requires optimization and validation.

  • Column: Inertsil ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH adjusted) and a polar organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV/PDA detector, monitoring at a wavelength around 230-240 nm, where the chlorophenyl chromophore absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the accurately weighed standard in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).

Context in Drug Development

While not a therapeutic agent itself, 1,5-Bis(4-chlorophenyl)biguanide holds a specific and important role within the pharmaceutical landscape as a defined impurity.

Role as a Pharmaceutical Impurity

This compound is formed as a byproduct during the synthesis of Proguanil, likely from the reaction of the intermediate 1-(4-chlorophenyl)biguanide with excess 4-chloroaniline starting material. Its presence in the final API must be monitored and controlled to ensure the safety and efficacy of the drug product. Regulatory bodies like the ICH require stringent control over such impurities.[1]

The Biguanide Class: A Legacy of Diverse Bioactivity

The biguanide scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with remarkably different therapeutic applications.[7] Understanding this context helps appreciate the potential, albeit unevaluated, bioactivity of impurity molecules.

G cluster_drugs Marketed Drugs Biguanides Biguanide Chemical Class Metformin Metformin Antidiabetic Biguanides->Metformin Proguanil Proguanil Antimalarial Biguanides->Proguanil Chlorhexidine Chlorhexidine Antiseptic Biguanides->Chlorhexidine Proguanil_API Proguanil API (Active Drug) Proguanil->Proguanil_API  Final Product Impurity_C 1,5-Bis(4-chlorophenyl)biguanide Proguanil Impurity C Proguanil->Impurity_C  Byproduct

Caption: Relationship of Proguanil Impurity C to the broader biguanide class.

Conclusion

1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a compound of significant analytical interest in the pharmaceutical industry. As a specified impurity of the antimalarial drug Proguanil, its accurate identification and quantification are essential for ensuring drug quality and patient safety. This guide has provided the core technical information required for its synthesis, characterization, and contextual understanding, serving as a vital resource for professionals in quality control and drug development.

References

  • LeBel, O., Maris, T., Duval, H., & Wuest, J. D. (n.d.). A practical guide to arylbiguanides Synthesis and structural characterization. SciSpace. Retrieved from [Link][6][9][13]

  • El-Gazzar, M. G., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1194–1224. Available at: [Link][7]

  • El-Gazzar, M. G., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. Available at: [Link][8]

  • Arayne, M. S., Sultana, N., & Zuberi, M. H. (2014). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. Critical Reviews in Analytical Chemistry, 45(2), 148–164. Available at: [Link][10]

  • Google Patents. (n.d.). RU2492471C2 - Method for quantitative determination of biguanidine derivatives. Retrieved from [14]

  • SIELC Technologies. (2024). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. Retrieved from [Link][11]

  • ResearchGate. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. Available at: [Link][12]

  • PubMed. (2019). Analysis of polyhexamethylene biguanide and alexidine in contact lens solutions using capillary electrophoresis, ultra-performance liquid chromatography and quadrupole time of flight mass spectrometry. Available at: [Link][15]

  • Der Pharma Chemica. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Available at: [Link][1]

  • PubChem. (n.d.). 1,5-Bis(4-chlorophenyl)biguanide. Retrieved from [Link][5]

  • Allmpus. (n.d.). Proguanil Hydrochloride. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Available at: [Link][2]

Sources

An In-depth Technical Guide to the Synthesis of Chlorhexidine from 1,5-Bis(4-chlorophenyl)biguanide and Related Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to chlorhexidine, a broad-spectrum antiseptic biguanide. We will delve into the chemical principles and practical methodologies for the synthesis of key intermediates, including 1,5-Bis(4-chlorophenyl)biguanide, and their subsequent conversion to chlorhexidine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a discussion of potential impurities and process optimization.

Introduction: The Significance of Chlorhexidine

Chlorhexidine, chemically known as 1,1'-hexamethylenebis[5-(p-chlorophenyl)biguanide], is a cationic bisbiguanide that has been a cornerstone of antiseptic and disinfectant formulations for decades.[1][2] Its broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, coupled with its persistence on the skin, makes it an indispensable tool in clinical and veterinary settings for infection control.[3][] The synthesis of chlorhexidine, originally reported by Rose and Swain in 1956, involves the coupling of two p-chlorophenylbiguanide moieties via a hexamethylene linker.[3][5] This guide will explore the common synthetic routes to chlorhexidine, with a particular focus on the preparation of the crucial biguanide intermediates.

Chemical Structures and Nomenclature

To facilitate a clear understanding of the synthetic processes, the key molecules involved are presented below:

Compound Name Structure Molecular Formula Molar Mass ( g/mol )
p-ChloroanilineC₆H₆ClN127.57
Dicyandiamide (Cyanoguanidine)C₂H₄N₄84.08
1,5-Bis(4-chlorophenyl)biguanideC₁₄H₁₃Cl₂N₅322.19
Hexamethylenebis(dicyandiamide)C₁₀H₁₈N₈250.30
ChlorhexidineC₂₂H₃₀Cl₂N₁₀505.45

Synthetic Pathways to Chlorhexidine

There are two primary industrial routes for the synthesis of chlorhexidine. Both pathways involve the formation of a biguanide intermediate, followed by a coupling reaction.

Route A: Synthesis via 1-(p-Chlorophenyl)biguanide

This route involves the initial synthesis of a monosubstituted biguanide, which is then coupled with a hexamethylene diamine derivative.

The formation of 1-(p-chlorophenyl)biguanide is achieved through the acid-catalyzed condensation of p-chloroaniline with dicyandiamide.[6]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack of the amino group of p-chloroaniline on the protonated cyano group of dicyandiamide. The acidic conditions are crucial for activating the cyano group towards nucleophilic addition.

G cluster_0 Protonation of Dicyandiamide cluster_1 Nucleophilic Attack cluster_2 Rearrangement and Deprotonation DCD H₂N-C(=NH)-NH-C≡N Protonated_DCD H₂N-C(=NH)-NH-C≡N⁺H DCD->Protonated_DCD + H⁺ H_plus H⁺ Intermediate1 p-Cl-Ph-N⁺H₂-C(=N⁺H₂)-NH-C(=NH)-NH₂ pCA p-Cl-Ph-NH₂ pCA->Intermediate1 Attack on protonated cyano group Intermediate2 p-Cl-Ph-NH-C(=NH)-NH-C(=NH)-NH₂ Intermediate1->Intermediate2 - H⁺ H_plus_out H⁺

Caption: Mechanism of 1-(p-Chlorophenyl)biguanide Synthesis.

Experimental Protocol:

A general procedure for the synthesis of N-arylbiguanides is as follows:[6]

  • To a reaction vessel, add 4-chloroaniline (1.0 eq) and dicyandiamide (1.0 eq).

  • Add a suitable solvent, such as water or an alcohol, and a catalytic amount of a strong acid, like hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry under vacuum.

Causality of Experimental Choices:

  • Acid Catalyst: The use of a strong acid like HCl is essential to protonate the nitrile group of dicyandiamide, making it more electrophilic and susceptible to nucleophilic attack by the weakly basic aromatic amine.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Solvent: Water or an alcohol is typically used as they are polar enough to dissolve the starting materials and the acid catalyst, and they are relatively inert under the reaction conditions.

The final step in this route is the reaction of two equivalents of 1-(p-chlorophenyl)biguanide with a suitable hexamethylene linker, such as hexamethylenediamine dihydrochloride.

Experimental Protocol (based on US Patent 2,684,924): [7]

  • Charge a reaction vessel with 19.4 parts of p-chlorophenyldicyandiamide, 9.4 parts of hexamethylenediamine dihydrochloride, and 100 parts of nitrobenzene.

  • Stir the mixture and heat at 150-160°C for 6 hours.

  • Cool the mixture, dilute with 200 parts of benzene, and filter.

  • Wash the solid residue with benzene and recrystallize from 50% acetic acid to yield 1:6-di-(N1:N1'-p-chlorophenyldiguanido-N5:N5')-hexane dihydrochloride.

Route B: Synthesis via Hexamethylenebis(dicyandiamide)

This is often the preferred industrial route as it can be more efficient and avoids the isolation of the monosubstituted biguanide.

This intermediate is prepared by reacting hexamethylenediamine with a cyanoguanidine derivative.

Experimental Protocol (based on US Patent 4,250,109): [8]

  • Dissolve 21.8 g of cyano-S-methylisothiourea and 11.0 g of hexamethylenediamine in 60 ml of water.

  • Heat the reaction in a sealed ampul at 105°C for 20 hours.

  • Evaporate the solvent to dryness under reduced pressure.

  • Add 70 ml of water to the residue, disperse with warming, then cool and filter to yield the crystalline product.

  • Wash the crystals with cooled alcohol and dry to obtain hexamethylenebis(dicyandiamide).

The hexamethylenebis(dicyandiamide) intermediate is then reacted with p-chloroaniline hydrochloride.

Experimental Protocol (based on US Patent 4,250,109): [8]

  • Dissolve 19.1 g of hexamethylenebis(dicyandiamide) and 25.0 g of p-chloroaniline hydrochloride in 180 ml of 2-ethoxyethanol with warming.

  • Reflux the mixture for 3 hours with stirring.

  • Cool the reaction mixture and filter the crystalline product.

  • Dry the product to yield chlorhexidine hydrochloride with a melting point of 260-262°C.

Causality of Experimental Choices:

  • 2-Ethoxyethanol as Solvent: This high-boiling solvent allows the reaction to be carried out at a sufficiently high temperature (reflux) to drive the condensation reaction to completion. It also facilitates the dissolution of the reactants.

  • Use of p-Chloroaniline Hydrochloride: The hydrochloride salt of p-chloroaniline is used to provide the acidic conditions necessary for the reaction to proceed, similar to Route A.

Overall Synthesis Workflow

The following diagram illustrates the two primary synthetic routes to chlorhexidine.

G cluster_A Route A cluster_B Route B pCA_A p-Chloroaniline pCPB 1-(p-Chlorophenyl)biguanide pCA_A->pCPB DCD_A Dicyandiamide DCD_A->pCPB CHX_A Chlorhexidine pCPB->CHX_A HMD_A Hexamethylenediamine dihydrochloride HMD_A->CHX_A HMD_B Hexamethylenediamine HMBD Hexamethylenebis(dicyandiamide) HMD_B->HMBD Cyano_deriv Cyanoguanidine derivative Cyano_deriv->HMBD CHX_B Chlorhexidine HMBD->CHX_B pCA_HCl p-Chloroaniline Hydrochloride pCA_HCl->CHX_B

Caption: Overview of Chlorhexidine Synthesis Routes.

Potential Impurities and Side Reactions

The synthesis of chlorhexidine can be accompanied by the formation of several impurities, which can arise from starting materials or side reactions.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of p-chloroaniline, dicyandiamide, or hexamethylenediamine in the final product.

  • p-Anilino-p-chlorophenylbiguanide: This can form as a byproduct during the synthesis of chlorhexidine.

  • Thermal Degradation Products: High reaction temperatures can lead to the degradation of chlorhexidine, potentially forming p-chloroaniline and other related compounds.

  • Solvent Residues: Inadequate purification can result in the presence of residual solvents like 2-ethoxyethanol.

Careful control of reaction conditions, stoichiometry, and purification processes are essential to minimize the formation of these impurities and ensure the quality of the final product.

Conclusion

The synthesis of chlorhexidine is a well-established process with multiple viable routes. The choice of a particular synthetic pathway often depends on factors such as cost, efficiency, and the desired purity of the final product. A thorough understanding of the reaction mechanisms, the role of each reagent and condition, and potential side reactions is critical for the successful and optimized production of this important antiseptic agent. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of chlorhexidine and related compounds.

References

  • Process for preparing hexamethylene bis-dicyandiamide. US4250109A.
  • Process for preparing hexamethylene bis-dicyanide diamide. EP0305721B1.
  • Chlorhexidine. American Chemical Society. (2014).
  • METHOD FOR PRODUCING HEXAMETHYLENE-BIS-DICYANDIAMID. DE2932951A1.
  • PROCESS FOR THE PREPARATION OF HEXAMETHYLENE BIS- (DICYANODIAMIDE). FR2434801A1.
  • Process for preparing hexamethylene bis-dicyandiamide. GB-2028815-A.
  • Topical antimicrobial cleanser containing chlorhexidine glucon
  • Preparation method of chlorhexidine compound. CN102993056A.
  • Nu-chlorophenyldiguanidino compounds. US2684924A.
  • Chlorhexidine: Definition, Alternatives, Mechanism of Action and Uses. BOC Sciences.
  • Bisdiguanides having antibacterial activity. Journal of the Chemical Society (Resumed). (1956).
  • Aspects of chlorhexidine degradation.
  • Synthesis, characterization, and efficacy of antimicrobial chlorhexidine hexametaphosphate nanoparticles for applications in biomedical m
  • UNITED STATES P
  • The final product in the following reaction sequence is p - chloroaniline.
  • Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. (2021).
  • p-AMINOPHENYL DISULFIDE. Organic Syntheses Procedure.
  • Investigation of p-chloroaniline formation in the reactions between different endodontic irrigants. SciSpace.
  • The facile production of p-chloroaniline facilitated by an efficient and chemoselective metal-free N/S co-doped carbon catalyst. Queen's University Belfast. (2024).
  • Reaction of chloroaniline and isopropyl. US2734911A.
  • The heat of reaction causes a progressively faster rise in temperature. After 5 minutes the solution fills with a white precipitate which increases rapidly in amount and becomes delicately colored. When the temperature has reached 60°, about 10 minutes after adding the peroxide. Organic Syntheses Procedure.
  • Sterilized Chlorhexidine Article and Method of Sterilizing a Chlorhexidine Article.
  • An In-depth Technical Guide to the Synthesis of Chlorazanil from N-(4-chlorophenyl)-biguanide. Benchchem.
  • 1,5-BIS-(4-CHLOROPHENYL)-BIGUANIDE HCL CAS. ChemicalBook.
  • Effects of 1,1'-hexamethylene-bis-[(5-p-chlorophenyl)-biguanide] on the genome and on the synthesis of nucleic acids and proteins in the bacterial cells. PubMed. (1982).
  • The synthesis and characterization of Bis- (biguanide-p-phenyl) methane.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. (2022).

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Proguanil Impurity C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of Proguanil Impurity C, identified as 1,5-bis(4-chlorophenyl)biguanide, in Proguanil Hydrochloride bulk drug substance. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring the safety and efficacy of the final drug product.[1][2] This method is developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing.

Introduction and Scientific Rationale

Proguanil is a prophylactic antimalarial drug that functions as a prodrug, with its active metabolite, cycloguanil, inhibiting the dihydrofolate reductase (DHFR) enzyme in malaria parasites.[3][4] The manufacturing process and subsequent storage of Proguanil Hydrochloride can lead to the formation of related substances, or impurities. Proguanil Impurity C, 1,5-bis(4-chlorophenyl)biguanide, is a known process-related impurity that must be monitored and controlled within strict limits as defined by pharmacopeias.[1][5][6]

The principle of this method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Proguanil and its impurities, being moderately polar, exhibit differential partitioning between the stationary and mobile phases, allowing for their effective separation. The inclusion of an ion-pairing agent, Hexane-1-sulphonic acid sodium salt, in the mobile phase is a critical choice; it forms a neutral complex with the basic biguanide functional groups of Proguanil and its impurities. This neutralization minimizes peak tailing and improves chromatographic resolution by ensuring consistent interaction with the C18 stationary phase. The use of a buffered mobile phase maintains a constant pH, which is essential for the reproducible ionization state of the analytes and thus, consistent retention times. UV detection at 254 nm is selected as it provides suitable absorbance for both Proguanil and its related impurities, enabling sensitive quantification.[7]

Materials and Methods

Equipment and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector (e.g., Shimadzu LC 2010).[7]

  • Chromatography Column: Kromasil C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[7]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonicator

  • pH Meter

  • Reference Standards: Proguanil Hydrochloride (USP Reference Standard), Proguanil Impurity C (available from pharmacopeial and commercial suppliers).[8][9]

  • Reagents: HPLC grade Methanol, HPLC grade water, Hexane-1-sulphonic acid sodium salt (AR grade), Glacial Acetic Acid (AR grade).[7][10]

  • Filters: 0.45 µm nylon syringe filters.

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterConditionRationale
Stationary Phase Kromasil C18 (150 x 4.6 mm, 5 µm)Provides excellent resolving power for moderately polar analytes like Proguanil and its impurities.[7][11]
Mobile Phase Buffer:Methanol (45:55 v/v)The organic/aqueous ratio is optimized for achieving separation between the main peak and its impurities within a reasonable run time.[7]
Buffer Preparation 4.0 g of Hexane-1-sulphonic acid, sodium salt and 10 mL of Glacial Acetic Acid in 1000 mL of HPLC grade water.The ion-pairing agent improves peak shape for basic compounds, while acetic acid provides buffering.[7][10]
Flow Rate 1.2 mL/minAn optimized flow rate that balances analysis time with separation efficiency.[7]
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times and viscosity.[7]
Detection Wavelength 254 nmA wavelength where both Proguanil and its impurities exhibit significant absorbance for sensitive detection.[7]
Injection Volume 20 µLA standard volume for analytical HPLC, providing good peak response without overloading the column.[7]
Total Run Time 30 minSufficient time to allow for the elution of the main component and all relevant impurities.[7]

Detailed Experimental Protocols

Solution Preparation
  • Mobile Phase:

    • Accurately weigh 4.0 g of Hexane-1-sulphonic acid, sodium salt and dissolve in 790 mL of HPLC grade water.

    • Add 10 mL of Glacial Acetic Acid.[10]

    • Mix this buffer solution with Methanol in a 45:55 (v/v) ratio.

    • Degas the final mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (Proguanil Impurity C):

    • Accurately weigh approximately 5 mg of Proguanil Impurity C reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 50 µg/mL.

  • System Suitability Solution (SSS):

    • Accurately weigh 10 mg of Proguanil Hydrochloride reference standard into a 100 mL volumetric flask.

    • Add 1.0 mL of the Standard Stock Solution of Proguanil Impurity C.

    • Dissolve and dilute to volume with the mobile phase. This yields a solution with approximately 100 µg/mL of Proguanil HCl and 0.5 µg/mL of Impurity C.[7]

  • Sample Solution (Proguanil API):

    • Accurately weigh approximately 10 mg of the Proguanil Hydrochloride sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a target concentration of 100 µg/mL.

    • Filter the solution through a 0.45 µm nylon filter before injection.[7]

Chromatographic Procedure Workflow

The entire analytical workflow, from preparation to data analysis, is designed to ensure systematic and reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase Preparation hplc_setup System Equilibration (30 min) prep_mobile->hplc_setup prep_std Standard & SSS Preparation sst_check System Suitability Test (SST) prep_std->sst_check prep_sample Sample Preparation inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Mobile Phase) hplc_setup->inject_blank sst_check->hplc_setup SST Fail sst_check->inject_sample SST Pass inject_blank->sst_check integration Peak Integration & Identification inject_sample->integration calculation Quantification of Impurity C integration->calculation report Final Report Generation calculation->report

Caption: Workflow for the RP-HPLC analysis of Proguanil Impurity C.

System Suitability and Acceptance Criteria

Before sample analysis, the System Suitability Solution (SSS) must be injected (n=5 or 6 replicates) to verify the performance of the chromatographic system. The system is deemed suitable for analysis only if all criteria are met.

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Proguanil and Impurity C peaksEnsures baseline separation, which is critical for accurate quantification of the impurity.[10]
Tailing Factor (T) ≤ 2.0 for both peaksA value close to 1 indicates a symmetrical peak, free from secondary interactions that can affect integration.
Theoretical Plates (N) ≥ 2000 for both peaksMeasures the efficiency of the column, ensuring sharp and well-defined peaks.
% RSD of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision of the injection and detection system.[11]

Method Validation and Trustworthiness

To be considered a self-validating system, the method must undergo rigorous validation as per ICH Q2(R1) guidelines.[12]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components is established through forced degradation studies. Proguanil samples are subjected to acid, base, oxidative, thermal, and photolytic stress.[7][11] The chromatograms of stressed samples must show that the Impurity C peak is free from interference from any degradants, a fact confirmed using a PDA detector for peak purity analysis.

  • Linearity: The method demonstrates linearity for Proguanil Impurity C over a concentration range, typically from the reporting threshold to 150% of the specification limit. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Accuracy is determined by performing recovery studies on a placebo spiked with known amounts of Impurity C at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean percentage recovery should be within 98-102%.[13][14]

  • Precision:

    • Repeatability (Intra-day): Assessed by analyzing six separate sample preparations on the same day. The Relative Standard Deviation (%RSD) should be ≤ 5.0%.[13]

    • Intermediate Precision (Inter-day/Ruggedness): The analysis is repeated on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should not exceed established limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting threshold for the impurity.[13]

  • Robustness: The reliability of the method is tested by introducing small, deliberate variations in parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability criteria must remain within the acceptance limits under these varied conditions.[7][11]

Conclusion

The RP-HPLC method described herein is a specific, accurate, and precise procedure for the determination of Proguanil Impurity C in bulk drug substance. Its stability-indicating nature ensures that the quantification is unaffected by potential degradation products. The detailed protocol and rigorous validation framework provide a high degree of confidence in the results, making this method an essential tool for quality control laboratories in the pharmaceutical industry to ensure that Proguanil Hydrochloride meets the required purity and safety standards.

References

  • Pai, N. R., & Sawant, S. S. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. TSI Journals. Available at: [Link]

  • Reddy, B. M., & Rao, K. (2022). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Sawant, S., et al. (2012). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as it. Der Pharma Chemica. Available at: [Link]

  • Rao, A. L., et al. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing. Available at: [Link]

  • Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica. Available at: [Link]

  • Naazneen, S., et al. (2017). A Stability Indicating HPLC Method Development and Validation for the Simultaneous Estimation of Atovaquone and Proguanil Hydrochloride in Tablet Dosage Form. World Journal of Pharmaceutical Research. Available at: [Link]

  • Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. ResearchGate. Available at: [Link]

  • Mahendra, U., & Nautiyal, K. S. (2023). Validated RP-HPLC method for the simultaneous estimation of Proguanil and Atovaquone in pharmaceutical dosage form. International Journal of Health Care and Biological Sciences. Available at: [Link]

  • Pharmaffiliates. Proguanil-impurities. Pharmaffiliates. Available at: [Link]

  • Medicines Evaluation Board. (2013). Public Assessment Report: Atovaquone/Proguanil hydrochloride 250/100 mg, film-coated tablets. Geneesmiddeleninformatiebank. Available at: [Link]

  • Pharmaffiliates. Proguanil Hydrochloride-impurities. Pharmaffiliates. Available at: [Link]

  • Veeprho. Proguanil Hydrochloride EP Impurity C (HCl Salt). Veeprho. Available at: [Link]

  • Pharmaffiliates. Proguanil Hydrochloride - Impurity C. Pharmaffiliates. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Allmpus. Proguanil EP Impurity C / Proguanil BP Impurity C / Proguanil USP RC C. Allmpus. Available at: [Link]

  • Rao, A. L., et al. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. Symbiosis Online Publishing. Available at: [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. EDQM. Available at: [Link]

Sources

High-Performance Liquid Chromatography Analysis of 1,5-Bis(4-chlorophenyl)biguanide: Mobile Phase Optimization and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 1,5-Bis(4-chlorophenyl)biguanide presents a classic chromatographic challenge: separating a highly basic, hydrophobic molecule without incurring severe peak tailing or irreversible adsorption.[1] As a structural analog to Chlorhexidine and a metabolite related to Proguanil, this compound possesses a highly basic biguanide core (


) flanked by two lipophilic chlorophenyl rings.

Standard C18 methods often fail because the protonated biguanide moiety interacts ionically with residual silanols on the silica support. This guide provides two field-proven protocols: a Silanol-Blocking Method (using Triethylamine) and an Ion-Pairing Method (using Octanesulfonate), ensuring sharp peak shapes and reproducible retention times.[1]

Chemical Context & The "Sticky Base" Challenge

To optimize the mobile phase, one must understand the analyte's interaction with the stationary phase.

  • Structure: Two 4-chlorophenyl groups attached to a central biguanide chain.[2][1][3][4]

  • Basicity: The biguanide group is a superbase.[5] At typical HPLC pH (2.0–7.0), it is fully protonated (positively charged).[1]

  • Failure Mode: The positive charge binds to deprotonated silanols (

    
    ) on the column surface, causing "shark-fin" tailing and retention time shifting.[1]
    
Interaction Mechanism Diagram

BiguanideInteraction cluster_0 Standard C18 Interaction (Problematic) cluster_1 Optimized Mobile Phase (Solution) Silanol Residual Silanol (Si-O⁻) Interaction Ionic Binding (Severe Tailing) Silanol->Interaction Analyte Protonated Biguanide (+) Analyte->Interaction Blocker TEA / Acidic pH Blocker->Silanol Suppresses/Blocks C18 C18 Ligand Separation Hydrophobic Partitioning C18->Separation Analyte2 Analyte Analyte2->Separation

Figure 1: Mechanism of silanol interaction and the corrective action of mobile phase modifiers.[1]

Protocol A: The Silanol-Blocking Method (Recommended)

Best for: Routine QC, robustness, and LC-MS compatibility (if TEA is replaced with Ammonium Formate, though TEA is superior for peak shape).[1]

This method utilizes Triethylamine (TEA) as a competitive base.[1] TEA saturates the active silanol sites on the column, preventing the biguanide analyte from binding to them.

Reagents
  • Buffer Component: Sodium Phosphate Monobasic (

    
    ).[1][3]
    
  • Silanol Blocker: Triethylamine (HPLC Grade).[1]

  • pH Adjuster: Phosphoric Acid (85%).[1]

  • Organic Modifier: Acetonitrile (HPLC Grade).[1]

Mobile Phase Preparation
ComponentCompositionPreparation Notes
Mobile Phase A 50 mM Phosphate + 0.1% TEA (pH 3.[1]0)Dissolve 6.9g

in 900 mL water. Add 1.0 mL Triethylamine . Adjust pH to 3.0 ± 0.1 with Phosphoric Acid. Dilute to 1L. Filter (0.45 µm).[1][4]
Mobile Phase B 100% AcetonitrileDegas by sonication.
Instrument Parameters
  • Column: L1 (C18), End-capped, Base-deactivated (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus).[1]

    • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[4][6]

  • Temperature: 30°C (Controls viscosity and kinetics).

  • Detection: UV @ 254 nm (Primary) or 239 nm.[1]

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.07525Initial equilibration
10.04060Elution of hydrophobic impurities
12.04060Hold
12.17525Return to initial
17.07525Re-equilibration

Protocol B: The Ion-Pairing Method (High Resolution)

Best for: Separating 1,5-Bis(4-chlorophenyl)biguanide from closely related synthesis impurities or degradation products (e.g., p-chloroaniline).[1]

This method uses Sodium 1-Octanesulfonate .[1] The sulfonate anion forms a neutral ion pair with the cationic biguanide, effectively increasing its retention on the C18 chain and masking the positive charge.

Reagents
  • Ion Pairing Agent: Sodium 1-Octanesulfonate (HPLC Grade).[1]

  • Acid: Glacial Acetic Acid.

  • Solvent: Methanol (MeOH) and Water.

Mobile Phase Composition (Isocratic)
  • Mixture: Methanol : Water (70 : 30 v/v).[1]

  • Additive: 0.005 M Sodium 1-Octanesulfonate + 1% Acetic Acid.[1]

  • Preparation:

    • Dissolve 1.1 g of Sodium 1-Octanesulfonate in 300 mL Water.

    • Add 10 mL Glacial Acetic Acid.

    • Add 700 mL Methanol.

    • Mix and degas. Note: Do not filter after adding organic if using nylon filters; use PTFE.

Instrument Parameters
  • Column: C18 (Standard L1).[1]

  • Flow Rate: 1.0 mL/min.[4][6]

  • Detection: UV @ 254 nm.[4]

  • System Suitability Requirement: Tailing Factor (

    
    ) < 1.5.[1]
    

Method Development Workflow

Use this decision tree to select the appropriate method for your specific sample matrix.

MethodSelection Start Start: 1,5-Bis(4-chlorophenyl)biguanide Analysis MS_Compat Is MS Detection Required? Start->MS_Compat No_MS No (UV Only) MS_Compat->No_MS Routine QC Yes_MS Yes (LC-MS) MS_Compat->Yes_MS Trace Analysis Protocol_A Protocol A: Phosphate + TEA (Robust, Sharp Peaks) No_MS->Protocol_A General Use Protocol_B Protocol B: Ion Pairing (High Resolution) No_MS->Protocol_B Complex Impurity Profile Protocol_C Protocol C: Formic Acid/Ammonium Formate (High pH or HILIC) Yes_MS->Protocol_C Volatile Buffers Only

Figure 2: Decision matrix for selecting the optimal mobile phase based on detection requirements.[1]

Critical Troubleshooting & System Suitability

Peak Tailing (T > 2.0)[2]
  • Cause: Insufficient silanol suppression.

  • Fix: Increase TEA concentration to 0.2% or lower pH to 2.5. Warning: Ensure column stability at low pH.

  • Check: Verify the column is "Base Deactivated" (BDC) or "End-capped".[1] Old columns with exposed silanols are unsuitable for biguanides.

Double Peaks / Split Peaks[2]
  • Cause: Sample solvent mismatch. 1,5-Bis(4-chlorophenyl)biguanide is hydrophobic.[1] Dissolving it in 100% organic solvent and injecting into a high-aqueous mobile phase can cause precipitation or solvent effects.[1]

  • Fix: Dissolve the sample in the Mobile Phase or a 50:50 mix of ACN:Water.

Retention Time Drift
  • Cause (Ion Pairing): Ion pairing agents require long equilibration times.

  • Fix: Equilibrate the column with Protocol B for at least 60 minutes (or 20 column volumes) before the first injection.

References

  • United States Pharmacopeia (USP). Chlorhexidine Gluconate: Related Compounds.[7][8][9] USP-NF.[1][3] (Demonstrates the use of Phosphate/TEA buffer for biguanide separation). [1]

  • European Pharmacopoeia (Ph. Eur.). Chlorhexidine Diacetate: Impurity P. (Identifies 1,5-bis(4-chlorophenyl)biguanide as a specific impurity).

  • Sielc Technologies. HPLC Method for Analysis of Biguanides.[10] (Discusses mixed-mode and ion-pairing strategies for polar bases).

  • PubChem. 1,5-Bis(4-chlorophenyl)biguanide Compound Summary. National Library of Medicine. [1]

Sources

Application Note & Protocol: High-Purity Recrystallization of 1,5-Bis(4-chlorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 1,5-Bis(4-chlorophenyl)biguanide via recrystallization. It is intended for researchers, scientists, and drug development professionals. This guide eschews a rigid template, instead offering a deep, causal understanding of the recrystallization process as applied to this specific biguanide derivative. Protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Purity for 1,5-Bis(4-chlorophenyl)biguanide

1,5-Bis(4-chlorophenyl)biguanide is a member of the biguanide class of compounds, which are known for a range of biological activities, including antimicrobial and antimalarial properties.[1] For its effective use in research and pharmaceutical development, achieving a high degree of purity is paramount. Impurities, which can arise from the synthesis process, may include unreacted starting materials, by-products, or residual solvents.[2] These can interfere with biological assays, lead to inconsistent results, and pose potential safety risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to obtain the compound in a highly pure crystalline form, leaving the impurities dissolved in the solvent.[4]

This guide will walk you through the process of developing a robust recrystallization protocol for 1,5-Bis(4-chlorophenyl)biguanide, from solvent selection to purity verification.

Understanding the Physicochemical Properties of 1,5-Bis(4-chlorophenyl)biguanide

A successful recrystallization protocol is built upon a solid understanding of the target molecule's properties.

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₃Cl₂N₅[5]
Molecular Weight 322.2 g/mol [5]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility General biguanide derivatives show solubility in polar solvents like water and alcohols, especially in their salt forms. The free base may have lower solubility in water.[2][6]General knowledge
Melting Point Not readily available in the literature for the free base. The hydrochloride salt of the related 1-(4-chlorophenyl)biguanide has a melting point of 236.0-245.0 °C.[7] Determining the melting point of the purified product is a key purity indicator.[7]

The Recrystallization Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to developing and executing a recrystallization protocol for 1,5-Bis(4-chlorophenyl)biguanide.

Recrystallization_Workflow A Step 1: Solvent Selection & Screening B Step 2: Dissolution of the Impure Solid A->B Ideal solvent identified C Step 3: Hot Filtration (Optional) B->C Insoluble impurities present D Step 4: Crystallization B->D No insoluble impurities C->D E Step 5: Isolation of Crystals D->E Crystal formation complete F Step 6: Washing the Crystals E->F G Step 7: Drying the Crystals F->G H Step 8: Purity Assessment G->H Dry crystals obtained

Caption: A logical workflow for the recrystallization of 1,5-Bis(4-chlorophenyl)biguanide.

Step 1: Solvent Selection and Screening

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Yield well-formed crystals. [4]

Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of the impure 1,5-Bis(4-chlorophenyl)biguanide in a test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath and observe the solubility.

  • If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe if crystals form upon cooling. The formation of a good yield of crystals indicates a promising solvent.

Suggested Solvents for Screening:

Based on the structure of 1,5-Bis(4-chlorophenyl)biguanide and literature on related compounds, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Water (especially for the salt form)

    • Acetonitrile

  • Mixed Solvent Systems:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane[8]

A mixed solvent system is often employed when no single solvent meets all the criteria. Typically, the compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and allowed to cool slowly.[8]

Protocol: Single-Solvent Recrystallization of 1,5-Bis(4-chlorophenyl)biguanide (Example with Ethanol)

This protocol uses ethanol as an example, based on its successful use for the recrystallization of a related compound.[9]

  • Dissolution:

    • Place the impure 1,5-Bis(4-chlorophenyl)biguanide in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to completely dissolve the solid. It is advisable to add the solvent in small portions and heat the mixture with swirling after each addition.[10]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization on the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance.[4] Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[10]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound to remove any residual solvent.

Protocol: Mixed-Solvent Recrystallization of 1,5-Bis(4-chlorophenyl)biguanide (Example with Ethanol/Water)

This protocol is useful if the compound is too soluble in a single solvent even at low temperatures.

  • Dissolution:

    • Dissolve the impure 1,5-Bis(4-chlorophenyl)biguanide in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Crystallization:

    • While the solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy (turbid).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying:

    • Follow steps 3-6 from the single-solvent recrystallization protocol, using a cold ethanol/water mixture for washing the crystals.

Purity Assessment: Validating the Success of Recrystallization

After recrystallization, it is essential to assess the purity of the obtained crystals.

Melting Point Analysis

A pure crystalline solid has a sharp and well-defined melting point range (typically 0.5-1 °C). Impurities tend to depress and broaden the melting point range.[3]

  • Procedure: Determine the melting point of the dried, recrystallized 1,5-Bis(4-chlorophenyl)biguanide using a calibrated melting point apparatus. Compare the obtained value with the literature value if available, or use it as a benchmark for purity.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to qualitatively assess the purity of a compound. A pure compound should ideally show a single spot on the TLC plate.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point for biguanide derivatives would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v). The optimal eluent system will need to be determined experimentally to achieve good separation.

  • Procedure:

    • Dissolve a small amount of the crude and recrystallized material in a suitable solvent (e.g., methanol).

    • Spot both solutions on the baseline of a TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the spots under UV light (254 nm).[11] If the compound is not UV-active, a staining reagent such as iodine vapor or a potassium permanganate solution can be used.[12]

    • Compare the chromatograms. The recrystallized sample should show a single, distinct spot, while the crude material may show multiple spots corresponding to impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for determining the purity of a compound. For biguanide derivatives, reversed-phase HPLC is commonly used.[1]

  • Column: A C18 column is a common choice.[13][14]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.[1][13]

  • Detection: UV detection is typically used. For chlorophenyl-containing compounds, a wavelength around 230-260 nm is often suitable.[1]

  • Procedure:

    • Prepare a standard solution of the recrystallized 1,5-Bis(4-chlorophenyl)biguanide of a known concentration.

    • Inject the solution into the HPLC system.

    • Analyze the resulting chromatogram. A pure compound will show a single major peak. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Troubleshooting Common Recrystallization Problems

ProblemPossible CauseSolution
No crystals form upon cooling The solution is not supersaturated; too much solvent was used.Evaporate some of the solvent and try cooling again. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.[4]
Oiling out The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.Reheat the solution to dissolve the oil. Add more of the "good" solvent (in a mixed solvent system) and allow the solution to cool more slowly.
Low recovery of crystals The compound is too soluble in the cold solvent. The volume of washing solvent was too large.Cool the solution for a longer period in an ice bath. Use the minimum amount of ice-cold solvent for washing.
Colored impurities remain The colored impurity has similar solubility to the target compound.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each substance before use.

Conclusion

The recrystallization protocols and analytical methods outlined in this guide provide a robust framework for obtaining and verifying the purity of 1,5-Bis(4-chlorophenyl)biguanide. By systematically applying the principles of solvent selection, controlled crystallization, and thorough purity assessment, researchers can ensure the quality and reliability of this important biguanide derivative for their scientific endeavors. The key to successful recrystallization lies in a methodical approach and a clear understanding of the underlying chemical principles.

References

  • Ali, I., et al. (2018). Analyses of Biguanides and Related Compounds in Biological and Environmental Samples by HPLC. ResearchGate. [Link]

  • SIELC Technologies. (2024, February 2). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

  • IntechOpen. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • SIELC Technologies. (n.d.). Analyzing PHMB. Retrieved February 21, 2026, from [Link]

  • Gollu, G., & Gummadi, S. (2022). A rapid LC-PDA method for the simultaneous quantification of metformin, empagliflozin and linagliptin in pharmaceutical dosage form. Annales Pharmaceutiques Françaises, 80(1), 48-58. [Link]

  • Krishna, P. S., et al. (2023). Bioanalytical RP-HPLC Method Development and Validation for the Determination of Metformin Hydrochloride in Spiked Human Plasma. Asian Journal of Pharmaceutical Analysis, 13(3), 194-199. [Link]

  • PubChem. (n.d.). 1,5-Bis(4-chlorophenyl)biguanide. Retrieved February 21, 2026, from [Link]

  • Smith, J. A., et al. (2025). A practical guide to arylbiguanides — Synthesis and structural characterization. Journal of Organic Chemistry, XX(Y), ZZZZ-ZZZZ. [Link]

  • Smith, J. A., et al. (2012). A practical guide to arylbiguanides: Synthesis and structural characterization. Canadian Journal of Chemistry, 90(10), 843-853. [Link]

  • ResearchGate. (2025). Solubilization of nitrogen‐containing heterocyclic compounds in reactive solvents. [Link]

  • SlidePlayer. (n.d.). Chromatographic Methods of Analysis. Retrieved February 21, 2026, from [Link]

  • Ataman Kimya. (n.d.). CHLORHEXIDINE GLUCONATE CHG. Retrieved February 21, 2026, from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. [Link]

  • Jeske, R. (2016, August 15). Recrystallization [Video]. YouTube. [Link]

  • ResearchGate. (2017). The synthesis and characterization of Bis- (biguanide-p-phenyl) methane. [Link]

  • Beilstein-Institut. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1134-1153. [Link]

  • Science.gov. (n.d.). thin layer chromatographic tlc: Topics by Science.gov. Retrieved February 21, 2026, from [Link]

  • MDPI. (2026). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]

  • ResearchGate. (2025). Detection and Visualization Methods Used in Thin-Layer Chromatography. [Link]

  • PMC. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved February 21, 2026, from [Link]

Sources

Application Note: High-Resolution TLC Systems for Biguanide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge

Biguanides (e.g., Metformin, Phenformin, Proguanil) represent a unique chromatographic challenge due to their high polarity and strong basicity (pKa > 11.5). On standard Silica Gel 60 phases, these molecules exhibit severe tailing caused by strong ionic interactions with acidic silanol groups (


).

This guide moves beyond generic protocols, providing two optimized systems:

  • System A (HPTLC): A high-throughput, ammonia-modified system for quantitative purity analysis.

  • System B (Impurity Profiling): A specific system for separating toxic impurities like Cyanoguanidine and Melamine.

Mechanism of Separation (The "Why")

To achieve compact spots without tailing, we must disrupt the interaction between the protonated biguanide and the stationary phase.

The Silanol Suppression Effect

Standard silica gel is slightly acidic. Biguanides, being strong bases, become protonated and bind irreversibly to ionized silanols.

  • Strategy: We introduce a volatile base (Ammonium Hydroxide or Triethylamine) into the mobile phase.

  • Action: The base competes for the active silanol sites and suppresses the ionization of the biguanide, shifting the equilibrium toward the free base form, which migrates freely.

Visualization: Competitive Interaction Mechanism

BiguanideMechanism Silica Stationary Phase (Silanol Groups Si-OH) Biguanide Biguanide Molecule (Protonated BH+) Silica->Biguanide Ionic Bonding Compact Result: Compact Spot (Good Separation) Silica->Compact Sites Blocked Tailing Result: Tailing/Streaking (Bad Separation) Biguanide->Tailing Strong Retention Ammonia Modifier (NH3 / TEA) Ammonia->Silica Blocks Active Sites Ammonia->Biguanide Deprotonates

Figure 1: Mechanism of Silanol Suppression. The modifier (Ammonia) blocks acidic sites, preventing the Biguanide from 'sticking' to the plate.

Validated Protocols

Protocol A: Quantitative HPTLC for Metformin

Best for: Assay, Content Uniformity, and Pharmacokinetics. Stationary Phase: HPTLC Silica Gel 60 F254 (Merck/Millipore or equivalent).

Reagents & Mobile Phase[1][2][3][4][5][6][7][8]
  • Solvent System: Chloroform : Methanol : Ammonium Hydroxide (27%)[9]

  • Ratio: 5 : 5 : 0.2 (v/v/v)[9][10]

  • Note: The small amount of ammonia is critical. Do not exceed 0.5 parts or the silica layer may degrade.

Step-by-Step Methodology
  • Plate Activation: Pre-wash the plate with Methanol and dry at 110°C for 20 minutes. This removes binder contaminants.

  • Sample Prep: Dissolve Metformin HCl in Methanol (1 mg/mL).

  • Application: Apply 2-5 µL bands (not spots) using a Linomat or similar applicator. Band width: 6mm.[3][5]

  • Chamber Saturation: CRITICAL. Saturate a twin-trough chamber with mobile phase vapors for 20 minutes using filter paper.

    • Why? Without saturation, the volatile ammonia evaporates from the plate surface, causing edge effects and Rf drift.

  • Development: Run to a distance of 70-80mm.

  • Drying: Dry in a stream of warm air (hairdryer) for 5 minutes to remove all ammonia traces (essential before chemical derivatization).

Detection
  • UV: Scan at 237 nm (Absorption mode).

  • Derivatization (Specificity): Spray with Nitroprusside-Ferricyanide Reagent .

    • Preparation: Mix equal volumes of 10% Sodium Nitroprusside, 10% Potassium Ferricyanide, and 10% NaOH. Mix with 3 volumes of water.

    • Result: Metformin appears as a distinct red-violet spot.

Protocol B: Impurity Profiling (Green Chemistry)

Best for: Separating Metformin from Cyanoguanidine and Melamine. Stationary Phase: Silica Gel 60 F254.[3][9][11][12]

Reagents & Mobile Phase[1][2][3][4][5][6][7][8]
  • Solvent System: Ethanol : Ethyl Acetate[12][13]

  • Ratio: 1 : 9 (v/v)[1][11][12][13]

  • Note: This system is less toxic than Chloroform-based systems and provides excellent resolution for impurities.

Methodology Differences
  • Development: This solvent is less polar. Metformin will have a lower Rf, while less polar impurities (Melamine) will migrate further.

  • Visualization: UV at 225 nm is preferred for Melamine detection.

Data Summary & Reference Values

The following retention factors (Rf) are typical for the described systems. Variations of ±0.05 are expected based on humidity and temperature.

CompoundSystem A Rf (Chloroform/MeOH/NH3)System B Rf (Ethanol/EtOAc)Detection Limit (Spot)
Metformin 0.25 - 0.300.74100 ng
Phenformin 0.45 - 0.50N/A100 ng
Cyanoguanidine 0.75 - 0.800.8350 ng
Melamine 0.50 - 0.550.5150 ng

Table 1: Comparative Rf values derived from experimental data [1, 3].

Experimental Workflow Diagram

TLCWorkflow Prep Sample Prep (MeOH Dissolution) Spot Band Application (Linomat / 6mm) Prep->Spot Sat Chamber Saturation (20 min / Filter Paper) Spot->Sat Wait Run Development (Twin Trough) Sat->Run Insert Plate Dry Drying (Remove NH3) Run->Dry Scan Densitometry (237 nm) Dry->Scan Quantitation Spray Derivatization (Nitroprusside) Scan->Spray Confirmation

Figure 2: Optimized HPTLC Workflow. Note the specific drying step before scanning/spraying.

Troubleshooting & Expert Tips

  • "Smiling" Bands:

    • Cause: Uneven solvent migration or edge effects.

    • Fix: Ensure the chamber is lined with filter paper on both sides for saturation. Do not open the chamber during the run.

  • High Background after Spraying:

    • Cause: Residual ammonia on the plate reacting with the Nitroprusside reagent.

    • Fix: Increase the drying time (Step 6) or use a vacuum oven at 40°C for 10 mins.

  • Rf Drift:

    • Cause: Metformin is hygroscopic. High humidity affects the silica activity.

    • Fix: Condition the plate at 33% relative humidity (using a saturated MgCl2 desiccator) for 1 hour prior to spotting if lab humidity fluctuates.

References

  • HPTLC Determination of Metformin in Urine (Ion-Pair Separation) Source: ResearchGate / Journal of Planar Chromatography Method: Chloroform-Methanol-Ammonia (5:5:0.[9][10]2) system validation.[3][5][6][14]

  • Comparative Lipophilicity of Metformin and Phenformin (NP vs RP TLC) Source: PMC / National Institutes of Health (NIH) Method: Detailed Rf comparison on Silica vs. C18 phases.

  • Green TLC Methods for Metformin, Melamine, and Cyanoguanidine Source: European Journal of Chemistry Method: Ethanol:Ethyl Acetate (1:[12][13]9) system for impurity profiling.

  • TLC Visualization Reagents (Nitroprusside Protocols) Source: Delloyd's Lab Tech Resources Method: Preparation of Sodium Nitroprusside/Ferricyanide reagents for guanidine detection.[15]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1,5-Bis(4-chlorophenyl)biguanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][3][4][5][6][7]

The Core Challenge: 1,5-Bis(4-chlorophenyl)biguanide (CAS: 13590-88-0 for HCl salt; related free base structures) presents a distinct solubility paradox.[1][2] While the biguanide core is highly basic (pKa ~10–11), the flanking 4-chlorophenyl rings create a rigid, planar, and highly lipophilic structure.[1][2] Strong


-

stacking interactions between these aromatic rings result in high crystal lattice energy, making the compound behave like "brick dust" in neutral aqueous media.[1]

The Solution Architecture: Successful solubilization requires disrupting these intermolecular forces.[1] You cannot simply "stir longer." You must employ pH manipulation (to utilize the ionization potential of the biguanide) or dielectric modification (using cosolvents).[1]

Critical Distinction: Do not confuse this compound with Chlorhexidine. While structurally related, 1,5-Bis(4-chlorophenyl)biguanide lacks the flexible hexamethylene linker of chlorhexidine, making it significantly less soluble and more prone to precipitation in the presence of common biological anions (like chloride or phosphate).[1][2]

Decision Matrix: Selecting Your Solubilization Protocol

Before starting, determine your experimental constraints using the logic flow below.

SolubilizationStrategy Start Start: 1,5-Bis(4-chlorophenyl)biguanide (Solid Powder) Target What is your Target Aqueous Concentration? Start->Target Low Low (< 10 µM) Target->Low Screening High High (> 100 µM) Target->High Dose Response AssayType Is the assay sensitive to organic solvents (DMSO)? Low->AssayType ProtocolB Protocol B: The 'Salt Switch' (Gluconate/Acetate) (Highest Stability) High->ProtocolB Requires pH < 6.0 ProtocolA Protocol A: Direct DMSO Stock + Rapid Dilution (Risk: Precipitation over time) AssayType->ProtocolA No (DMSO OK) ProtocolC Protocol C: Cyclodextrin Complexation (For sensitive biological assays) AssayType->ProtocolC Yes (DMSO Toxic)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on concentration requirements and assay sensitivity.

Protocol A: The Cosolvent "Spike" Method (Standard)[1][2]

Best For: High-throughput screening, short-term assays (< 24 hours).[1][2] Mechanism: Uses DMSO to break the crystal lattice, then disperses into aqueous buffer before re-crystallization can occur.[1]

Reagents
  • Stock Solvent: 100% DMSO (Anhydrous).[1]

  • Aqueous Buffer: PBS or HEPES (pH 7.4). Warning: See Step 3 regarding Chloride.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM . Vortex vigorously. The solution should be clear and colorless.

    • Note: If the solution is hazy, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Critical Step): Do not pipette the DMSO stock directly into a large volume of static buffer.[1] This causes local precipitation (the "cloud" effect).

    • Correct Technique: Prepare a "working solution" by diluting the stock 1:10 in PEG-400 or Propylene Glycol .[1] This acts as a bridge solvent.

  • Final Dilution: Add the working solution dropwise to the agitated aqueous buffer.

    • Troubleshooting: If using the HCl salt of the compound, avoid buffers with high NaCl concentrations (like standard PBS).[1] The "Common Ion Effect" (excess Cl-) will force the compound out of solution.[1][2] Use Nitrate or Gluconate based buffers if possible.[1]

ParameterSpecification
Max Solubility (DMSO)~50 mM
Max Solubility (Aq.[1][2] pH 7.4)< 50 µM (highly variable)
Stability< 4 hours (precipitates slowly)

Protocol B: The "Salt Switch" (High Solubility / Stability)[1][2]

Best For: Animal studies, long-term incubations, or high-concentration requirements.[1][2] Mechanism: Biguanides form highly soluble salts with organic acids (Gluconate/Acetate) compared to mineral acids (HCl/Sulfate).[1] This mimics the commercial formulation of Chlorhexidine Gluconate.

Reagents
  • Acid: Glacial Acetic Acid or D-Gluconic Acid solution (50% w/w).[1][2]

  • Base: 1,5-Bis(4-chlorophenyl)biguanide (Solid).[1][2]

Step-by-Step Methodology
  • Weighing: Weigh the target amount of solid compound.

  • Acidification: Add 2 molar equivalents of Gluconic Acid (or Acetic Acid) directly to the powder.[1] Do not add water yet.

    • Why? You are converting the insoluble base/HCl salt into the soluble Digluconate/Diacetate salt in situ.

  • Solubilization: Add a minimal volume of warm water (37°C) or 10% DMSO/Water mixture. Vortex.

  • Dilution: Dilute to volume with water.

  • pH Adjustment: The solution will be acidic (pH ~4-5). If your assay requires pH 7.4, carefully titrate with dilute NaOH.

    • Warning: As pH approaches 7.0, the free base concentration increases.[1] Do not exceed pH 6.5-7.0 if concentration is >100 µM.[1][2]

Troubleshooting & FAQs

Q1: I added my DMSO stock to PBS, and it turned milky immediately. Why?

A: This is "Crash Precipitation."[1]

  • Hydrophobicity: The compound is so lipophilic that water molecules immediately cluster around themselves, excluding the drug.

  • Common Ion Effect: If you used the HCl salt of the biguanide, standard PBS (137 mM NaCl) provides excess chloride ions. According to the solubility product principle (

    
    ), high 
    
    
    
    forces the equilibrium toward the solid precipitate.[1][2] Fix: Use a chloride-free buffer (e.g., Phosphate buffer without saline) or switch to Protocol B (Gluconate salt).
Q2: Can I autoclave the solution?

A: No. Biguanides can degrade into chloroaniline derivatives (toxic) under high heat and pressure, especially at alkaline pH.[1] Fix: Sterilize by filtration using a 0.22 µm PES or Nylon membrane .[1] Do not use Cellulose Acetate (the compound may bind to the filter).

Q3: My compound sticks to the plastic tips/tubes.

A: This is due to non-specific binding of the lipophilic chlorophenyl rings to polypropylene.[1] Fix:

  • Use Low-Retention pipette tips.[1]

  • Pre-coat tubes with 0.1% BSA or Tween-20 if compatible with your assay.[1]

  • Use glass vials for stock solutions.

Q4: What is the exact pKa?

A: While experimental values for this specific analog are rare, structurally similar bis-chlorophenyl biguanides exhibit pKa values in the range of 10.5 – 11.0 (for the biguanide nitrogen).[1][2] This means at pH 7.4, the molecule is protonated (cationic).[1] However, the lipophilicity of the chlorophenyl groups often overrides the solubility benefit of the charge.[1]

References & Authority

  • PubChem Compound Summary. 1,5-Bis(4-chlorophenyl)biguanide (CID 53307390).[1][2][3] National Center for Biotechnology Information.

  • Zentner, G. M., et al. Solubility Properties of Chlorhexidine Salts.[1] (Mechanism of biguanide salt solubility and the common ion effect).

  • Cayman Chemical. Chlorhexidine (Hydrochloride) Product Information. (Protocol for DMSO/Aqueous dilution of lipophilic biguanides).

  • LGC Standards. 1-(4-Chlorophenyl)biguanide Hydrochloride Impurity Data.

Disclaimer: This guide is for research use only. 1,5-Bis(4-chlorophenyl)biguanide is not approved for human therapeutic use.[1][2]

Sources

Technical Support Center: Proguanil Hydrochloride & Impurity C Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PROG-001 Subject: Resolving Proguanil Impurity C (1,5-bis(4-chlorophenyl)biguanide) from Main Peak Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

Welcome to the Technical Support Center. This guide addresses the chromatographic separation of Proguanil Hydrochloride from its critical lipophilic impurity, Impurity C (Ph.[1] Eur./USP).[1][2]

The Core Challenge: Proguanil is a polar, basic biguanide.[1] Impurity C is a bis-chlorophenyl analog.[1][3] While Proguanil relies on ion-pairing or polar interactions for retention, Impurity C is significantly more hydrophobic.[1] The "resolution" challenge is often not about overlapping peaks, but about retention time management (Impurity C elutes very late, RRT ~2.5) and peak shape integrity (tailing due to basicity).

Module 1: The Chemistry of Separation (The "Why")

To resolve these compounds, you must understand the molecular forces at play.[1] We are not just separating molecules; we are manipulating their solvophobic interactions.[1]

The Analytes
ParameterProguanil HCl (API)Impurity C (Target)Impact on HPLC
Structure 1-(4-chlorophenyl)-5-isopropylbiguanide1,5-bis(4-chlorophenyl)biguanideImpurity C replaces the isopropyl group with a second aromatic ring.[1]
Hydrophobicity Moderate (LogP ~ 2.[1]5)High (LogP > 4.0)Impurity C binds strongly to C18 ligands.[1]
Basicity Strong Base (pKa ~ 10.[1]5)Strong BaseBoth protonated at acidic pH; require suppression of silanol activity.[1]
Elution Behavior Elutes early/mid-runElutes Late (RRT ~2.[1]5)Risk of carryover or extremely broad peaks.[1]
The Separation Mechanism: Ion-Pair Chromatography (IPC)

Because Proguanil is positively charged at standard HPLC pH (2.0–4.0), it resists retention on non-polar C18 columns and interacts with residual silanols (causing tailing).[1]

  • The Fix: We use Sodium Hexanesulfonate or Pentanesulfonate (Ion-Pair Reagents).[1]

  • Mechanism: The sulfonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) binds to the protonated biguanide (
    
    
    
    ), forming a neutral, lipophilic complex that retains well on the C18 column.
  • Differentiation: Impurity C, having two aromatic rings, interacts primarily through ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     interactions  and hydrophobic partitioning, making it less sensitive to the ion-pair concentration than Proguanil, but highly sensitive to the Organic Modifier (% Methanol/Acetonitrile) .
    

Module 2: Standard Operating Procedure (The "How")

This protocol is derived from harmonized pharmacopeial standards (USP/EP) but optimized for stability.[1]

Optimized HPLC Conditions
  • Column: L7 (C18), 250 mm x 4.6 mm, 5 µm (Recommended: End-capped, base-deactivated columns like Inertsil ODS-3 or Symmetry C18).[1]

  • Temperature: 40°C (Critical for mass transfer of the hydrophobic Impurity C).[1]

  • Flow Rate: 1.5 mL/min.[4]

  • Detection: UV @ 254 nm.[1][5]

Mobile Phase Preparation (Isocratic Mode)

Reagents:

  • Sodium Hexanesulfonate (Ion Pair).[1]

  • Glacial Acetic Acid.[1]

  • Methanol (HPLC Grade).[1]

  • Water (Milli-Q).[1]

Protocol:

  • Aqueous Buffer: Dissolve 3.78 g of Sodium Hexanesulfonate in 800 mL Water + 10 mL Glacial Acetic Acid.

  • Mixing: Add 1200 mL of Methanol.

  • Final Ratio: Methanol:Water:Acetic Acid (60:40:0.5 v/v/v) containing ~10 mM Ion Pair.[1]

  • Degassing: Filter through 0.45 µm membrane. Do not sonicate excessively to avoid evaporating methanol.[1]

Self-Validating Check:

  • The retention time of Proguanil should be ~8–10 minutes.[1]

  • Impurity C should elute at ~20–25 minutes (RRT 2.5).[1]

Module 3: Troubleshooting Hub (The "Fix")

Use this logic tree to diagnose specific resolution or peak shape issues.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Impurity C Co-elutes with Proguanil Start->Issue1 Issue2 Impurity C Peak is Broad/Tailing Start->Issue2 Issue3 Proguanil Peak is Tailing Start->Issue3 Action1 Decrease Organic Ratio (Reduce MeOH by 5%) Issue1->Action1 Increase Retention Action2 Increase Column Temp (to 45-50°C) Issue2->Action2 Improve Mass Transfer Action3 Increase Ion-Pair Conc. (to 5g/L) Issue3->Action3 Mask Silanols Check1 Check Column Type (Switch to High Carbon Load) Action1->Check1 If fails Check2 Check Flow Rate (Increase to 1.5 mL/min) Action2->Check2 Sharpen Peak

Caption: Decision matrix for resolving Proguanil and Impurity C separation anomalies.

Scenario A: Impurity C is "Missing" or Eluting too Late

Symptoms: You see Proguanil, but Impurity C is absent or appears as a wide hump at 40+ minutes.[1]

  • Root Cause: The mobile phase is too weak (low organic) for the bis-chlorophenyl structure.[1]

  • Solution: Increase Methanol content by 2-5%. Note that this will move Proguanil earlier as well.[1]

  • Advanced Fix: Switch to a Gradient Method .

    • 0-10 min: 50% MeOH (Elute Proguanil).[1]

    • 10-20 min: Ramp to 80% MeOH (Elute Impurity C sharply).

    • 20-25 min: Re-equilibrate.[1]

Scenario B: Proguanil and Impurity C are Merging

Symptoms: Resolution (


) < 2.0.
  • Root Cause: Highly unlikely with standard C18 unless the column is collapsed (hydrolysis of bonded phase).[1]

  • Verification: Check the retention factor (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) of Proguanil. If ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    , your ion-pairing reagent is degraded or insufficient.
  • Solution: Prepare fresh mobile phase. Ensure Sodium Hexanesulfonate is fully dissolved.

Scenario C: Ghost Peaks in Subsequent Runs

Symptoms: A peak appears at 5 minutes in the next injection.

  • Root Cause: Impurity C from the previous run eluting late (carryover).[1]

  • Solution: Extend the run time to 2.5x the retention time of the main peak. Add a needle wash step with 90% Methanol.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Acetonitrile instead of Methanol?

  • Answer: Yes, but be careful. Acetonitrile is a stronger solvent.[1] You will need to reduce the organic percentage (e.g., from 60% MeOH to ~40% ACN) to maintain resolution.[1] Acetonitrile often produces sharper peaks for Impurity C but may reduce the separation factor (

    
    ) between Proguanil and polar impurities (like Impurity A).
    

Q2: Why is the baseline drifting downwards?

  • Answer: This is common with Ion-Pair reagents in gradient elution or if the temperature fluctuates.[1] Ensure the column oven is stable at 40°C. If using a gradient, match the UV cutoff of the solvents carefully (Ion pair reagents can absorb at low UV).[1]

Q3: My Impurity C standard is not dissolving. What should I do?

  • Answer: Impurity C is highly lipophilic.[1] Do not dissolve it directly in the mobile phase.[1] Dissolve it in 100% Methanol or DMSO first to create a stock solution, then dilute into the mobile phase.[1]

Q4: Is Impurity C the same as the "Related Compound A"?

  • Answer: No.

    • Impurity A: 1-cyano-3-isopropylguanidine (Precursor).[1][3][4]

    • Impurity C: 1,5-bis(4-chlorophenyl)biguanide (Lipophilic dimer).[1][6]

    • Confusing these will lead to massive errors in method development as they elute at opposite ends of the chromatogram.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 10.0 .[1] Proguanil Hydrochloride Monograph 2002. Strasbourg, France: EDQM.[1]

  • United States Pharmacopeia (USP) . Proguanil Hydrochloride: USP Monograph. Rockville, MD: USP Convention.[1] [1]

  • Sawant, S., et al. (2012) .[1] "Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug". Der Pharma Chemica, 5(5), 11-19.[1][7]

  • PubChem . Proguanil Hydrochloride Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Veeprho . Proguanil Hydrochloride EP Impurity C Structure and Data. Link[1][6]

Sources

Navigating the Separation of Bis-biguanides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the gradient elution of bis-biguanides. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the chromatographic separation of this unique class of compounds. Here, we will delve into the nuances of method development, troubleshooting common issues, and providing practical, field-proven insights to ensure robust and reproducible results.

Bis-biguanides, such as chlorhexidine and alexidine, are cationic antiseptics characterized by two biguanide functional groups.[1][2] Their chemical nature presents distinct challenges in reversed-phase chromatography, often necessitating a tailored approach to achieve optimal separation. This guide is structured to address these challenges head-on, providing a logical framework for both proactive method optimization and reactive troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of bis-biguanides.

Q1: Why is gradient elution preferred for bis-biguanide separation?

Gradient elution is often necessary for complex samples containing multiple components with varying polarities. For bis-biguanides and their related impurities or degradation products, a gradient method allows for the effective elution of all compounds within a reasonable timeframe, improving peak shape and resolution which can be challenging with a single isocratic mobile phase.[3]

Q2: What are the key chemical properties of bis-biguanides to consider for HPLC method development?

Bis-biguanides are strong bases due to their multiple guanidine groups.[4][5] This means they will be positively charged at typical reversed-phase HPLC pH ranges. Their cationic nature leads to strong interactions with residual silanols on silica-based columns, often resulting in poor peak shape (tailing). Furthermore, they are generally polar and hydrophilic compounds.[5]

Q3: What role does pH play in the separation of bis-biguanides?

The pH of the mobile phase is a critical parameter. Since bis-biguanides are strong bases, a low pH (typically between 2.5 and 4.0) is recommended to ensure consistent protonation and minimize secondary interactions with the stationary phase. The activity and stability of some bis-biguanides can also be pH-dependent.[1][6][7]

Q4: What are ion-pairing agents and why are they often used for bis-biguanide analysis?

Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part. For cationic analytes like bis-biguanides, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is used.[8] The agent's hydrophobic tail interacts with the reversed-phase stationary phase, while its anionic head group forms an ion pair with the cationic bis-biguanide. This interaction increases the retention of the analyte and can significantly improve peak shape by masking interactions with the silica backbone.[9][10]

Troubleshooting Guide: A Problem-Oriented Approach

This section provides a systematic approach to identifying and resolving common issues encountered during the gradient elution of bis-biguanides.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape is a frequent challenge in bis-biguanide analysis and can compromise resolution and accurate quantification.[11]

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Secondary Silanol Interactions The positively charged bis-biguanide molecules interact with negatively charged residual silanol groups on the silica-based stationary phase, causing peak tailing.[10]1. Lower Mobile Phase pH: Operate at a pH of 2.5-3.5 to suppress the ionization of silanol groups. 2. Introduce an Ion-Pairing Agent: Add an anionic ion-pairing reagent like sodium dodecyl sulfate (SDS) or an alkyl sulfonate to the mobile phase. This will pair with the cationic analyte, increasing its hydrophobicity and masking silanol interactions.[9][10] 3. Use a Sterically Protected or End-Capped Column: Columns with advanced end-capping or steric protection minimize accessible silanol groups.
Inappropriate Sample Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.[12]Ensure the sample solvent is as weak as or weaker than the initial mobile phase composition. If high organic content is needed for solubility, minimize the injection volume.
Column Overload Injecting too much sample can lead to peak fronting.Reduce the sample concentration or injection volume.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can lead to broad or tailing peaks.[11][12]1. Implement a Column Wash Procedure: After each sequence, wash the column with a strong solvent. 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained sample components.[12] 3. Replace the Column: If performance does not improve after washing, the column may be irreversibly damaged.
Extra-Column Volume Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.[12]Use tubing with the smallest appropriate internal diameter and ensure all connections are properly made to minimize dead volume.

Experimental Protocol: Optimizing Peak Shape with an Ion-Pairing Agent

  • Initial Scouting Run (No Ion-Pairing Agent):

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at an appropriate wavelength for your bis-biguanide.

    • Observe the peak shape. Tailing is expected.

  • Introduction of Ion-Pairing Agent:

    • Prepare Mobile Phase A with an added ion-pairing agent (e.g., 5 mM Sodium Dodecyl Sulfate).

    • Equilibrate the column with the new mobile phase for at least 30-60 minutes. Ion-pairing methods often require longer equilibration times.[10]

    • Re-run the scouting gradient with the same parameters.

    • Compare the peak shape to the initial run. A significant improvement in symmetry should be observed.

  • Optimization of Ion-Pairing Agent Concentration:

    • Vary the concentration of the ion-pairing agent (e.g., 2 mM, 5 mM, 10 mM) in Mobile Phase A.

    • Higher concentrations can increase retention but may also lead to longer equilibration times and potential baseline issues.[13] Find the lowest concentration that provides acceptable peak shape.

G cluster_0 Peak Tailing Troubleshooting Workflow Start Observe Peak Tailing CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH LowerpH Adjust pH to 2.5-3.5 CheckpH->LowerpH No AddIP Add Anionic Ion-Pairing Agent CheckpH->AddIP Yes LowerpH->AddIP CheckSolvent Is Sample Solvent Weaker than Initial Mobile Phase? AddIP->CheckSolvent AdjustSolvent Dilute Sample in Initial Mobile Phase CheckSolvent->AdjustSolvent No CheckLoad Is Sample Overloaded? CheckSolvent->CheckLoad Yes AdjustSolvent->CheckLoad ReduceLoad Reduce Injection Volume/Concentration CheckLoad->ReduceLoad Yes CheckColumn Is Column Old or Contaminated? CheckLoad->CheckColumn No ReduceLoad->CheckColumn WashColumn Wash or Replace Column CheckColumn->WashColumn Yes End Acceptable Peak Shape CheckColumn->End No WashColumn->End G cluster_1 Gradient Elution Cycle Injection Sample Injection (t=0) Gradient Gradient Separation (Increasing %B) Injection->Gradient Hold High %B Hold (Elute Strongly Retained Compounds) Gradient->Hold Reequilibration Return to Initial %B & Re-equilibrate Column Hold->Reequilibration NextInjection Next Injection Reequilibration->NextInjection

Sources

Technical Support Center: Reducing Baseline Noise in UV Detection of Chlorophenyl Biguanides

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Chromatography Method Development & Support Last Updated: February 22, 2026

Executive Summary & Core Challenge

The Challenge: Chlorophenyl biguanides (e.g., Proguanil, Chlorhexidine, Chlorproguanil) are highly basic, polar compounds (pKa ~10–11). They exhibit severe peak tailing on standard C18 columns due to interaction with residual silanols.

The Conflict: To suppress tailing, analysts typically use ion-pairing agents (like Trifluoroacetic Acid - TFA) or amine modifiers (like Triethylamine - TEA). However, these additives often have high UV absorbance or impurities that drastically increase baseline noise, especially when detecting at the low wavelengths (<230 nm) required for trace analysis of these compounds.

This guide provides a systematic approach to decoupling "chemical noise" (additives/solvents) from "hardware noise" (pump/detector) to achieve high-sensitivity detection.

Diagnostic Workflow (Interactive Logic)

Before altering your chemistry, you must isolate the source of the noise. Use the logic tree below to diagnose the root cause.

TroubleshootingLogic Start START: High Baseline Noise Observed StopFlow ACTION: Stop Pump Flow (Trap mobile phase in cell) Start->StopFlow IsNoiseGone Does the noise stop? StopFlow->IsNoiseGone Electronic Source: ELECTRONIC / OPTICAL IsNoiseGone->Electronic No (Noise continues) Fluidic Source: FLUIDIC / CHEMICAL IsNoiseGone->Fluidic Yes (Noise stops) LampCheck Check Lamp Energy (Is it <50% intensity?) Electronic->LampCheck Settings Check Response Time (Is it <0.1s?) Electronic->Settings IsRhythmic Is noise rhythmic/cyclic? Fluidic->IsRhythmic PumpIssue Pump Pulsation / Air Bubble (Purge & Degas) IsRhythmic->PumpIssue Yes (Cyclic) MixingIssue Mixing Noise (TFA/Organic) (Add Mixer or Premix) IsRhythmic->MixingIssue Yes (Pseudo-random) ChemNoise Chemical Noise (Solvent Cutoff / Impurities) IsRhythmic->ChemNoise No (Random fuzz)

Figure 1: Diagnostic Logic Tree for isolating baseline noise sources in HPLC UV detection.

Technical Guides & FAQs

Module A: Mobile Phase Chemistry (The Primary Culprit)

Q: I am using TFA to fix peak shape, but my baseline is noisy at 215 nm. Why? A: Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent for biguanides, but it has a UV cutoff around 210 nm. At 215 nm, you are working on the "slope" of TFA’s absorption curve.

  • The "Mixing" Noise: If you use a high-pressure mixing binary pump, small fluctuations in the mixing ratio of water/TFA and ACN/TFA cause massive absorbance changes. This looks like "fuzz" but is actually chemical instability.

  • The Fix:

    • Premixing: Manually premix your TFA into both mobile phase A and B. Do not rely on the pump to mix 0.1% TFA from a concentrate.

    • Wavelength Shift: If possible, move detection to 235–240 nm (a secondary max for chlorophenyl biguanides). The noise reduction often outweighs the signal loss.

Q: Can I use Triethylamine (TEA) instead? A: TEA effectively suppresses silanols (reducing tailing), but it oxidizes rapidly. Oxidized TEA turns yellow and absorbs strongly in the UV range, causing high background noise and "ghost peaks."

  • Protocol: Use only fresh, HPLC-grade TEA. If the bottle has been open for >1 month, discard it.

  • Concentration: Do not exceed 10 mM (approx 0.14%). Higher concentrations increase noise without significantly improving peak shape for biguanides [1].

Data: Solvent & Additive UV Cutoffs

Solvent/Additive UV Cutoff (1 AU) Risk at 210-220 nm Recommendation for Biguanides
Acetonitrile 190 nm Low Preferred Organic Modifier
Methanol 205 nm High Avoid if detection <225 nm
TFA (0.1%) ~214 nm Very High Use at 240 nm+ or premix perfectly
Phosphate Buffer <200 nm Low Best for low UV noise

| Triethylamine | ~235 nm (1%) | High | Use <10mM; Ensure fresh stock |[1]

Module B: Hardware Optimization

Q: My baseline has a "sawtooth" pattern. Is this the detector? A: No, a sawtooth or sine-wave pattern usually indicates pump pulsation or a check-valve failure .

  • Mechanism: Biguanide methods often use high water content (polar). If the mobile phase is not properly degassed, micro-bubbles form in the pump heads, causing pressure ripples that the UV cell detects as refractive index changes.

  • Immediate Action: Purge the pump with hot water (>60°C) to dissolve bubbles, then switch back to mobile phase. Ensure your degasser is operating at full vacuum.

Q: How do I optimize the UV detector settings for trace analysis? A:

  • Response Time (Time Constant):

    • Standard: 1.0 or 2.0 seconds.[2]

    • Trace Analysis: Increase to 2.0–4.0 seconds to smooth out high-frequency noise. Warning: If peaks are very narrow (<10s width), this will broaden them.

  • Wavelength Bandwidth:

    • If using a Diode Array Detector (DAD), increase the bandwidth (e.g., Signal: 240 nm, Bandwidth: 8–16 nm ). This averages more photodiodes, mathematically reducing random noise by the square root of the number of diodes averaged [2].

Experimental Protocol: The "Baseline Isolation" Test

Perform this validation protocol to certify your system is ready for low-level biguanide detection.

Reagents Required:

  • HPLC Grade Water (freshly drawn).

  • HPLC Grade Acetonitrile.[3]

  • Your specific Mobile Phase (e.g., Phosphate Buffer + ACN).

Step-by-Step Methodology:

  • The "Dry" Check (Electronic Noise):

    • Disconnect the column and flow cell inlet.

    • Leave the flow cell full of water (static).

    • Monitor baseline for 10 minutes at your target wavelength.

    • Pass Criteria: Noise < 0.05 mAU (peak-to-peak). If high, the lamp is aging or the flow cell is dirty.

  • The "Wet" Check (Flow Noise):

    • Connect a restriction capillary (no column).

    • Pump 100% HPLC Water at 1.0 mL/min.

    • Monitor baseline for 10 minutes.

    • Pass Criteria: Noise should not increase significantly from Step 1. If it spikes rhythmically, you have pump pulsation.

  • The "Chemistry" Check (Mobile Phase Noise):

    • Switch to your actual Mobile Phase B (Organic).

    • Run a gradient from 0% to 100% B over 20 minutes (no column).

    • Observation: Watch for a "hump" or drift.[4][5][6]

    • Fix: If the baseline drifts >50 mAU, your A and B solvents are optically unbalanced. Add a UV-absorbing dopant (e.g., 20µL acetone per liter) to the solvent with lower absorbance to match the baseline [3].

Method Optimization Pathway

Use this diagram to select the correct mobile phase strategy based on your detection limits.

OptimizationWorkflow Start Define Sensitivity Requirement HighSens Trace Level (<0.1 µg/mL) Start->HighSens StdSens Standard Level (>1.0 µg/mL) Start->StdSens LowUV Wavelength: 210-220 nm (High Signal) HighSens->LowUV HighUV Wavelength: 240-254 nm (Specific) StdSens->HighUV Phosphate Buffer: Phosphate pH 3.0 (Transparent) LowUV->Phosphate NoTFA Avoid TFA/TEA Use Inert Column Phosphate->NoTFA TFA Additive: 0.1% TFA (Best Peak Shape) HighUV->TFA

Figure 2: Decision matrix for selecting mobile phase additives based on sensitivity vs. noise requirements.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Detailed analysis of mobile phase additives and UV cutoffs).

  • Agilent Technologies. (2020). Eliminate your Application and Chromatography Challenges. (Discusses bandwidth settings and noise reduction).

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. (Techniques for balancing absorbance in gradient elution).

  • Shimadzu Corporation. (2025). Baseline Disturbance: Troubleshooting Guide. (Specifics on refractive index noise and pulsation).

  • Pharmacopoeia Methods. (Various). Proguanil Hydrochloride Monographs. (Establishes 254 nm as standard reference wavelength).

Sources

Technical Support Center: Handling 1,5-Bis(4-chlorophenyl)biguanide HCl

Author: BenchChem Technical Support Team. Date: February 2026

The "Wet Salt" Challenge: Executive Summary

1,5-Bis(4-chlorophenyl)biguanide Hydrochloride (CAS: 13590-88-0 for free base; HCl salt is the ionic form) presents a classic paradox in organic synthesis. While the chlorophenyl groups are lipophilic, the central cationic biguanide core (


) is highly polar and capable of extensive hydrogen bonding. In its hydrochloride salt form, the lattice energy is often disrupted by atmospheric moisture, leading to deliquescence —where the solid absorbs enough water to dissolve itself into a sticky paste.

This guide moves beyond basic "storage advice" to provide field-proven engineering controls for handling, drying, and analyzing this moisture-sensitive compound.

Module 1: Immediate Recovery (The "Sticky Solid" Protocol)

Issue: My sample has turned into a sticky gum or a solid block inside the bottle. Is it degraded?

Diagnosis: Likely not degraded. Biguanides are generally hydrolytically stable but physically unstable in humid air. The "gum" is a supersaturated aqueous solution on the surface of the crystal.

Protocol A: Azeotropic Drying (The Gold Standard)

Use this if the solid cannot be broken up mechanically.

  • Dissolution: Dissolve the "wet" gum in a minimum volume of Anhydrous Ethanol or Methanol .

  • Azeotrope Addition: Add Toluene (ratio 3:1 Toluene:Alcohol). Toluene forms an azeotrope with water (boiling point ~85°C), effectively carrying moisture out of the system.

  • Rotary Evaporation:

    • Bath Temp: 45–50°C.

    • Vacuum: < 20 mbar.

    • Observation: As the solvent evaporates, the toluene-rich environment forces the hydrophobic chlorophenyl groups to pack together, often inducing crystallization of a drier solid.

  • Final Drying: Transfer the resulting solid immediately to a vacuum oven (See Module 4).

Protocol B: Trituration (For Minor Clumping)

Use this if the solid is tacky but not liquid.

  • Place the solid in a flask.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether). These solvents do not dissolve the biguanide salt but will extract surface water and remove the "tackiness."

  • Sonicate for 5–10 minutes.

  • Filter under a nitrogen blanket.

Module 2: Prevention & Handling Workflows

Issue: How do I weigh this accurately without the mass drifting upwards on the balance?

The "Difference Weighing" Technique

Never weigh hygroscopic biguanides directly onto a spatula or weighing paper in open air.

StepActionRationale
1 Tare the Vessel Place a capped vial containing the bulk solid on the balance. Tare (Zero) the balance.
2 Remove Aliquot Remove the vial from the balance. Open it, remove an estimated amount of solid, and recap immediately.
3 Re-weigh Place the capped vial back on the balance. The negative mass displayed is the exact amount removed.
4 Transfer Dispense the solid into your reaction vessel.

Why this works: The bulk solid is never exposed to the balance's ambient humidity for the duration of the reading.

Environmental Controls[1][2][3][4]
  • Relative Humidity (RH) Limit: < 40%.

  • Desiccant Choice: Phosphorus Pentoxide (

    
    )  is superior to Silica Gel for biguanides because it chemically traps water rather than just adsorbing it.
    
  • Static Control: Hygroscopic salts often carry high static charge. Use an ionizing gun or polonium strip before weighing to prevent particles from "jumping" due to electrostatic repulsion.

Module 3: Analytical Interferences

Issue: My NMR spectrum shows broad peaks, and the integration is off.

Moisture does more than just dilute your sample; it actively interferes with characterization.

NMR Troubleshooting

The biguanide protons (


 and 

) are exchangeable.
  • Symptom: Broad, merging signals in the 7.0–9.0 ppm region.

  • Cause: Proton exchange between the biguanide nitrogen and adventitious water in the deuterated solvent (e.g., DMSO-

    
    ).
    
  • Fix:

    • Use DMSO-

      
        from a fresh ampoule.
      
    • Add a single drop of

      
       . This forces all exchangeable protons (NH and 
      
      
      
      ) into a single averaged peak (usually HDO at ~3.3 ppm), cleaning up the aromatic region for accurate integration of the chlorophenyl rings.
HPLC "Ghost Peaks"
  • Symptom: Retention time shifts or split peaks.

  • Cause: pH sensitivity. Biguanides are basic.[1] If your mobile phase is neutral, the protonation state may fluctuate.

  • Fix: Buffer the mobile phase to pH 3.0 (using Phosphate or Formate buffer). This ensures the biguanide remains fully protonated (cationic) and interacts consistently with the column (C18 is recommended).

Module 4: Advanced Stabilization (Recrystallization)

Issue: The material I synthesized is amorphous and extremely hygroscopic. How do I make it stable?

Amorphous solids have higher surface energy and absorb water faster than crystalline forms. "Annealing" the crystal lattice is the best defense.

Workflow: Crystal Lattice Engineering

Recrystallization Start Amorphous/Hygroscopic Raw Material Solvent Dissolve in boiling Isopropanol (IPA) or n-Butanol Start->Solvent Filter Hot Filtration (Remove insolubles) Solvent->Filter Cooling Slow Cooling to RT (Do not shock cool!) Filter->Cooling Seed Optional: Seed with Dry Crystal Cooling->Seed Crystallize Crystallization (4°C overnight) Cooling->Crystallize Seed->Crystallize Isolate Filter & Wash with Cold Ether Crystallize->Isolate Dry Vacuum Dry (50°C, >12h) Isolate->Dry

Figure 1: Recrystallization workflow to convert amorphous biguanide to a stable crystalline lattice. Slow cooling is critical to minimize solvent inclusion.

Frequently Asked Questions (FAQ)

Q1: Can I use heat to dry the HCl salt? A: Yes, but with caution. Biguanides are generally stable up to ~150°C, but the HCl salt can undergo dehydrochlorination or hydrolysis to 4-chloroaniline (toxic) if heated excessively in the presence of moisture [1].

  • Limit: Do not exceed 60°C during drying.

  • Requirement: Use vacuum. Heat alone without vacuum will just steam the product in its own trapped moisture.

Q2: Is this the same as Chlorhexidine? A: No.

  • Chlorhexidine: A bis-biguanide (two biguanide units linked by a C6 chain).

  • 1,5-Bis(4-chlorophenyl)biguanide: A single biguanide unit with two chlorophenyl wings.[2]

  • Implication: While both are hygroscopic, their solubility profiles differ. Do not use Chlorhexidine solubility data for this specific intermediate [2].

Q3: Why does the melting point vary so much? A: Hygroscopicity is the culprit. Water acts as a plasticizer, depressing the melting point. A "wet" sample may melt 10–20°C lower than the pure anhydrous form (approx. 240–260°C dec for HCl salts, though specific polymorphs vary) [3]. Always dry to constant weight before MP determination.

References

  • Thermal Stability of Biguanides: Pharmaffiliates. "Chlorhexidine Impurities and Stability." Available at: [Link] (Accessed 2024).

  • Chemical Identity Distinction: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53307390, 1,5-Bis(4-chlorophenyl)biguanide.[2] Available at: [Link].

  • Handling Protocols: HepatoChem. "How do you handle hygroscopic salts?" Available at: [Link].

Sources

Validation & Comparative

Relative Response Factor (RRF) of Proguanil Impurity C: A Technical Comparison & Determination Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Relative Response Factor (RRF) of Proguanil Impurity C Content Type: Publish Comparison Guides

Executive Summary & Strategic Context

In the high-stakes arena of antimalarial drug development, the quantification of Proguanil Impurity C (1,5-bis(4-chlorophenyl)biguanide) represents a critical quality attribute. Unlike simple degradation products, Impurity C is a bis-chlorophenyl dimer , structurally distinct from the parent Proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide).

This structural divergence creates a significant challenge: UV detector response non-linearity. At the standard detection wavelength of 254 nm , the presence of two aromatic chromophores in Impurity C results in a molar absorptivity that differs substantially from the parent drug. Relying on a default Relative Response Factor (RRF) of 1.0 without experimental validation will lead to gross underestimation or overestimation of impurity levels, potentially triggering false OOS (Out of Specification) results or regulatory non-compliance.

This guide compares the RRF Method against the External Standard Method , provides a self-validating protocol for determining the RRF experimentally, and analyzes the structural causality affecting UV response.

Technical Profile: The Structural Causality of Response

To understand why the RRF of Impurity C deviates from unity, one must analyze the chromophoric density.

AttributeProguanil HCl (API)Impurity C (The Dimer)Impact on UV Response (254 nm)
Chemical Name 1-(4-chlorophenyl)-5-isopropylbiguanide HCl1,5-bis(4-chlorophenyl)biguanide HClIdentity
Molecular Weight ~290.19 g/mol ~358.65 g/mol Mass Balance
Chromophore 1 x Chlorophenyl ring2 x Chlorophenyl rings Absorbance
Electronic Character Electron-donating isopropyl groupSymmetric bis-aryl conjugationShift in

Scientific Insight: The primary absorption at 254 nm in Proguanil is driven by the


 transition of the chlorophenyl ring. Impurity C contains two  such rings. Theoretically, the molar response of Impurity C should be approximately double that of Proguanil. However, steric hindrance in the biguanide bridge and solvent effects often result in a "hypochromic" or "hyperchromic" shift, making the empirical RRF (typically 

by peak area/mass) impossible to predict perfectly by theory alone.

Critical Note: European Pharmacopoeia (Ph.[1] Eur.) and USP conventions differ.

  • USP RRF:

    
     (If >1, impurity responds more strongly).
    
  • Ph. Eur. Correction Factor (CF):

    
     (Multiplier to correct the area).
    

Comparative Analysis: RRF vs. External Standard

Researchers must choose between two quantification strategies.

Option A: External Standard Method (The "Gold Standard")
  • Protocol: Inject a known concentration of Reference Standard Impurity C.

  • Pros: Eliminates response factor uncertainty; accounts for daily detector drift.

  • Cons: High cost of impurity standards; logistical burden of maintaining multiple stock solutions.

  • Verdict: Mandatory for validation and when RRF varies significantly (> ±20%) from 1.0.

Option B: RRF Method (The "Routine Efficiency" Choice)
  • Protocol: Use a pre-determined RRF constant to calculate impurity concentration relative to the API peak.[2]

  • Pros: Streamlines QC workflow; requires only the API standard.

  • Cons: Risk of accuracy loss if chromatographic conditions (mobile phase pH, column type) change; requires rigorous initial determination.

  • Verdict: Ideal for routine batch release after the RRF has been experimentally validated.

Experimental Protocol: Determination of RRF (Slope Method)

Objective: Establish a robust, transferable RRF for Proguanil Impurity C using the Slope Method. This protocol is self-validating by design, using linearity to cancel out injection errors.

Reagents & Instrumentation
  • HPLC System: Equipped with PDA/UV detector (254 nm).

  • Column: C18 (e.g., Kromasil C18, 150 x 4.6 mm, 5 µm) or equivalent validated stationary phase.[3]

  • Mobile Phase: Buffer (Hexane-1-sulphonic acid/Acetic acid) : Methanol (45:55 v/v) - Standard Proguanil conditions.

  • Standards: Proguanil HCl (Working Standard) and Proguanil Impurity C (Certified Reference Material).

Step-by-Step Workflow

1. Preparation of Linearity Solutions

  • Stock A (API): Prepare 1000 µg/mL Proguanil HCl in Mobile Phase.

  • Stock B (Impurity): Prepare 1000 µg/mL Impurity C in Mobile Phase.

  • Series Generation: Dilute both stocks to create 6 levels covering the range of Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., 0.5 µg/mL to 10 µg/mL).

2. Data Acquisition

  • Inject each level in triplicate.

  • Record Peak Areas. Ensure %RSD of triplicates is < 2.0%.

3. Calculation (The Slope Method) Construct two linear regression plots:

  • Plot 1 (API): Concentration (x) vs. Peak Area (y). Obtain Slope (

    
    ).
    
  • Plot 2 (Impurity): Concentration (x) vs. Peak Area (y). Obtain Slope (

    
    ).[1][4][5]
    

4. RRF Computation


[1][6][7]

5. Verification Criteria (Self-Validating)

  • Linearity (

    
    ):  Must be 
    
    
    
    for both plots.
  • y-Intercept: Must be statistically insignificant (near zero).

  • Robustness: If the RRF deviates by

    
     when mobile phase organic ratio changes by 
    
    
    
    , the method is not robust enough for RRF use; revert to External Standard.
Visualization of the Workflow

RRF_Determination Start Start: RRF Determination Prep Prepare Linearity Series (LOQ to 150% Spec) API & Impurity C Start->Prep Inject HPLC Injection (Triplicate, 254 nm) Prep->Inject Check_RSD Check Precision (%RSD < 2.0?) Inject->Check_RSD Calc_Slope Calculate Slopes (Linear Regression) Check_RSD->Calc_Slope Pass Fail Reject Data / Re-prep Check_RSD->Fail Fail Compute_RRF Compute RRF = Slope(Imp) / Slope(API) Calc_Slope->Compute_RRF Validate Validation Check (R² > 0.999?) Compute_RRF->Validate Final Establish Validated RRF Validate->Final Pass Validate->Fail Fail

Caption: Logical workflow for the self-validating determination of RRF using the Slope Method.

Synthesis & Impurity Pathway

Understanding the origin of Impurity C aids in controlling it. It is typically formed via the dimerization of the aryl-biguanide intermediate or degradation of the API under stress.

Impurity_Pathway Precursor 4-Chlorophenyl Precursor Intermediate Aryl-Biguanide Intermediate Precursor->Intermediate API Proguanil HCl (Monomer) Intermediate->API + Isopropylamine Impurity_C Impurity C (Bis-chlorophenyl Dimer) Intermediate->Impurity_C Dimerization (Side Reaction) API->Impurity_C Degradation (Loss of Isopropyl + Dimerization)

Caption: Pathway showing Impurity C formation via dimerization of the chlorophenyl-biguanide moiety.

Comparison of Pharmacopoeial Approaches

FeatureUnited States Pharmacopeia (USP)European Pharmacopoeia (Ph.[1][4] Eur.)
Terminology Relative Response Factor (RRF) or FCorrection Factor (CF)
Calculation


Default Rule If RRF is 0.8–1.2, usually assumed 1.0If CF is 0.8–1.25, usually assumed 1.0
Proguanil Spec Often specifies External Standard for COften specifies External Standard for C

Field Insight: While general chapters allow for RRFs, the specific monographs for Proguanil Hydrochloride in both BP and Ph. Eur. frequently list Impurity C as a specific impurity to be controlled using a Reference Standard (CRS) . This implies that regulatory bodies prefer the External Standard method for this specific impurity due to the strong UV variance caused by the bis-chlorophenyl structure. If you must use an RRF for internal monitoring, you must derive it experimentally using the protocol above.

References

  • European Pharmacopoeia (Ph.[1][8][9][10] Eur.) . Proguanil Hydrochloride Monograph. EDQM. Available at: [Link]

  • British Pharmacopoeia (BP) . Proguanil Hydrochloride: Related Substances. British Pharmacopoeia Commission. Available at: [Link]

  • Sawant, S., et al. (2012). "Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug". Der Pharma Chemica, 5(5), 11-19. Available at: [Link]

  • International Conference on Harmonisation (ICH) . Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Separation Science . Relative Response Factor: Accurate Quantification in Chromatography. Available at: [Link]

Sources

Comparative Guide: Impurity C vs. Impurity D in Proguanil Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the chromatographic analysis of Proguanil Hydrochloride, Impurity C (1,5-bis(4-chlorophenyl)biguanide) and Impurity D (1,5-bis(1-methylethyl)biguanide) represent two distinct analytical challenges driven by their structural symmetry. While Proguanil represents the "hybrid" molecule (aryl-alkyl), Impurity C and D represent the symmetric "homo-coupled" byproducts (aryl-aryl and alkyl-alkyl, respectively).

This guide provides a definitive comparison of these two impurities, focusing on their physicochemical divergence, detection disparities, and the specific HPLC protocols required to resolve them.

Key Differentiators at a Glance
FeatureImpurity C Impurity D
Chemical Nature Hydrophobic, Aromatic DimerHydrophilic, Aliphatic Dimer
Primary Challenge Column fouling / Late ElutionLow UV Response / Early Elution
UV Detection Strong response at 254 nmCritical: Weak/No response at 254 nm; requires <235 nm
Elution Order (RP-HPLC) Late Eluter (RT > Proguanil)Early Eluter (RT < Proguanil)
Origin Over-reaction of 4-ChloroanilineOver-reaction of Isopropylamine

Part 1: Structural & Mechanistic Origin

To control these impurities, one must understand their formation.[1] Proguanil synthesis typically involves the coupling of a phenyldicyandiamide with an amine. Impurities C and D arise from symmetric side reactions.

Chemical Identity[1][2][3][4][5]
  • Proguanil (API): 1-(4-chlorophenyl)-5-isopropylbiguanide.[1]

    • Structure: Two chlorophenyl rings connected by the biguanide bridge.[3][4]

  • Impurity D (EP/BP): 1,5-bis(1-methylethyl)biguanide (or bis-isopropylbiguanide).

    • Structure: Two isopropyl groups connected by the biguanide bridge.

Formation Pathway Diagram

The following diagram illustrates the competitive reaction pathways leading to the API versus the symmetric impurities.

ProguanilPathways R1 4-Chloroaniline Int1 p-Chlorophenyldicyandiamide R1->Int1 + R3 R2 Isopropylamine R3 Dicyandiamide (Linker) ImpD IMPURITY D (Bis-Alkyl Dimer) R3->ImpD + 2 eq. R2 (Excess Alkyl) API PROGUANIL (Target) Int1->API + R2 (Ideal) ImpC IMPURITY C (Bis-Aryl Dimer) Int1->ImpC + R1 (Excess Aryl)

Caption: Competitive synthesis pathways. Impurity C forms when the intermediate reacts with the starting aniline instead of the amine. Impurity D forms from the dimerization of the alkyl amine.

Part 2: Analytical Comparison & Challenges

Hydrophobicity and Retention (The Separation)

In Reversed-Phase Chromatography (RP-HPLC), the separation is governed by the "Like Dissolves Like" principle regarding the hydrophobic stationary phase (C18).

  • Impurity C (The "Sticky" One): With two aromatic rings and two chlorine atoms, Impurity C is significantly more hydrophobic (lipophilic) than Proguanil.

    • Consequence: It elutes after the API. It requires a strong organic flush to prevent carryover to the next injection.

  • Impurity D (The "Polar" One): Lacking aromatic rings, Impurity D relies solely on the aliphatic isopropyl groups. It is relatively polar compared to the API.

    • Consequence: It elutes before the API, often near the solvent front or interfering with early eluting polar impurities like Impurity A.

Detection Physics (The Trap)

This is the most common failure point in Proguanil method development.

  • The Trap: Most HPLC methods for aromatics use UV detection at 254 nm (the absorption max for the phenyl ring).

  • Impurity C: Has double the aromatic content. It responds aggressively at 254 nm.

  • Impurity D: Has zero aromatic rings. Its absorption comes only from the biguanide backbone (n-π* transitions), which absorbs typically below 235 nm.

  • Result: If you run your method at 254 nm, Impurity D will be invisible , leading to a false "Pass" result.

Part 3: Validated Experimental Protocol

The following protocol is designed to simultaneously resolve Impurity C and D while addressing the detection disparity. It utilizes Ion-Pairing Chromatography to retain the basic biguanide moieties.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Kromasil C18 or equivalent), 150 x 4.6 mm, 5 µmStandard stationary phase; 5µm provides robust backpressure.
Mobile Phase Buffer : Methanol (42 : 58 v/v)High organic content required to elute Impurity C reasonably.
Buffer Composition 4.0g Sodium Hexanesulfonate + 10mL Glacial Acetic Acid in 790mL WaterCritical: Hexanesulfonate acts as an ion-pairing agent to retain the polar Impurity D and improve peak shape for basic Proguanil.
Flow Rate 1.0 mL/minStandard flow.
Detection Dual Wavelength: 235 nm & 254 nm235 nm is mandatory for Impurity D. 254 nm is optimal for Proguanil and Impurity C.
Injection Volume 20 µLHigher volume to detect trace levels of Impurity D.
Run Time 2.5x the retention time of ProguanilEnsures elution of the late-eluting Impurity C.
Step-by-Step Workflow
  • Buffer Preparation: Dissolve 4.0 g of Sodium Hexanesulfonate (ion-pairing reagent) in 790 mL HPLC grade water. Add 10 mL Glacial Acetic Acid. Filter through 0.45 µm nylon filter.

  • System Suitability Solution: Prepare a mix containing 0.1 mg/mL Proguanil HCl, 0.005 mg/mL Impurity C, and 0.005 mg/mL Impurity D.

  • Equilibration: Flush column with Mobile Phase for 60 mins. The ion-pairing reagent takes longer to equilibrate than standard buffers.

  • Injection Sequence: Blank -> System Suitability -> Standard -> Samples -> Bracketing Standard.

Expected Performance Data
CompoundRelative Retention Time (RRT)Tailing Factor (T)Detection Limit (LOD)
Impurity D ~0.6 - 0.7< 1.5High (requires 235 nm)
Proguanil 1.00< 1.5Very Low
Impurity C ~1.8 - 2.2< 1.5Very Low

Part 4: Analytical Workflow Diagram

This flowchart visualizes the decision-making process during the analysis, specifically highlighting the wavelength switching strategy.

AnalyticalWorkflow cluster_detection Dual Channel Detection Strategy Start Start Analysis Inject Inject Sample (20 µL) Start->Inject Ch1 Channel A: 235 nm (Universal Biguanide) Inject->Ch1 Ch2 Channel B: 254 nm (Aromatic Specific) Inject->Ch2 DataProc Data Processing Ch1->DataProc Ch2->DataProc Decision Peak Identification DataProc->Decision ResD Quantify Impurity D (Use Ch A only) Decision->ResD Early Eluting No Aromatic Ring ResC Quantify Impurity C (Use Ch B preferred) Decision->ResC Late Eluting Strong UV

Caption: Dual-channel detection strategy is mandatory. Impurity D is quantified at 235 nm, while Impurity C can be quantified at 254 nm for higher specificity.

Part 5: Regulatory & Safety Context

  • ICH Q3A/B Limits: As process impurities, C and D are subject to the standard reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) unless higher limits are scientifically justified.

  • Toxicity Profile:

    • Impurity C: Generally considered low toxicity, similar to the API, but its high lipophilicity suggests potential for tissue accumulation if uncontrolled.

    • Impurity D: Less data available, but lacks the toxic chloroaniline moiety found in Impurity B (4-chloroaniline).

    • Impurity B (Reference): Note that Impurity B is a known carcinogen (4-chloroaniline) and has much stricter limits (often ppm level) compared to C and D.

References

  • European Pharmacopoeia (Ph. Eur.) . Proguanil Hydrochloride Monograph 2002. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Sawant, S. et al. (2012) . Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 4(6):2281-2287. [Link]

  • Sawant, S. et al. (2013) .[7] Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug. Der Pharma Chemica, 5(5):11-19. [Link]

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Substances Q3A(R2). [Link]

Sources

A Practical Guide to Validating Specificity for 1,5-Bis(4-chlorophenyl)biguanide in Drug Substances

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the specificity of analytical methods for 1,5-Bis(4-chlorophenyl)biguanide (Chlorproguanil), a critical quality attribute for ensuring the safety and efficacy of the drug substance. We will move beyond rote procedural descriptions to explore the scientific rationale behind the experimental design, focusing on a self-validating system that ensures data integrity and regulatory compliance.

The Imperative of Specificity in Pharmaceutical Quality

In the context of analytical chemistry, specificity is the ability of a method to produce a signal that is solely dependent on the analyte of interest, without interference from other components that may be present in the sample.[1] For a drug substance like 1,5-Bis(4-chlorophenyl)biguanide, these potential interferents include process-related impurities, degradation products, and any other foreign substances.

The International Council for Harmonisation (ICH) guideline Q2(R2) defines specificity as the ability to unequivocally assess the analyte in the presence of these components.[2][3][4] An analytical method that lacks specificity can lead to an overestimation of the active pharmaceutical ingredient (API) content, failing to detect harmful impurities and ultimately compromising patient safety. Therefore, a rigorously validated, specific method is a cornerstone of quality control in the pharmaceutical industry.

Strategic Approach: High-Performance Liquid Chromatography (HPLC)

For a molecule like 1,5-Bis(4-chlorophenyl)biguanide, which contains chromophoric groups, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) detector is the industry standard and the most robust choice for assessing specificity.

Why RP-HPLC with PDA?

  • High Resolving Power: RP-HPLC excels at separating complex mixtures of compounds with varying polarities, which is essential for distinguishing the main API from its structurally similar impurities.

  • Broad Applicability: The technique is versatile and can be adapted to a wide range of molecules by adjusting mobile phase composition, pH, and column chemistry.

  • Quantitative Accuracy: It provides precise and accurate quantification of the API and its impurities.

  • Peak Purity Analysis: A PDA detector provides spectral information across a range of wavelengths for any point in a chromatogram. This is the key to establishing specificity. By comparing the UV spectra across a single chromatographic peak, one can determine if the peak is spectrally pure (i.e., consists of only one compound) or if it co-elutes with an impurity.

The overall workflow for validating specificity is a systematic process designed to challenge the method's ability to distinguish the analyte from all potential interferents.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Specificity Verification cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Data Evaluation Dev Develop & Optimize RP-HPLC Method Placebo Analyze Placebo/ Excipient Blank Dev->Placebo Spike Analyze API Spiked with Known Impurities Placebo->Spike Forced Subject API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Spike->Forced AnalyzeStressed Analyze Stressed Samples Forced->AnalyzeStressed Eval Evaluate Resolution (Rs > 2) between API and adjacent peaks AnalyzeStressed->Eval Purity Perform Peak Purity Analysis on API Peak Eval->Purity Report Compile Validation Report Purity->Report

Caption: Workflow for Specificity Validation of 1,5-Bis(4-chlorophenyl)biguanide.

Experimental Design: A Self-Validating System

This section details the experimental protocols required to build a robust validation package for specificity.

Anticipating Interference: Known Impurities

A critical first step is to identify potential process-related impurities. For biguanides derived from chlorophenyl precursors, a common and critical impurity is 4-chloroaniline (p-Chloroaniline) , which can be a starting material or a degradation product.[5][6][7] Other potential impurities can arise from side reactions during synthesis.[8][9]

Recommended HPLC Method

The following method serves as a robust starting point, based on validated methods for similar compounds like chlorhexidine.[5][6][10]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)A gradient or isocratic elution can be optimized. The acidic pH ensures that the biguanide, a basic compound, is in its protonated form, leading to better peak shape.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column ensuring good efficiency.
Detection PDA at 254 nmThis wavelength provides good sensitivity for the chlorophenyl moiety.[5][12] The full spectrum (e.g., 200-400 nm) should be recorded for peak purity analysis.
Column Temp. 30 °CMaintains stable retention times and improves reproducibility.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.

Experimental Protocol 1: Specificity Against Known Impurities

Objective: To demonstrate that the analytical method can separate 1,5-Bis(4-chlorophenyl)biguanide from its known impurities.

Materials:

  • 1,5-Bis(4-chlorophenyl)biguanide reference standard

  • 4-chloroaniline reference standard

  • Other known process impurities (if available)

  • Mobile phase components (HPLC grade)

Procedure:

  • Prepare a Standard Solution: Accurately weigh and dissolve the 1,5-Bis(4-chlorophenyl)biguanide reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 100 µg/mL).

  • Prepare Impurity Stock Solutions: Prepare individual stock solutions of 4-chloroaniline and any other known impurities (e.g., 100 µg/mL).

  • Prepare a Spiked Sample Solution: Add a small volume of each impurity stock solution to the standard solution to create a spiked sample. The impurity concentration should typically be at the level expected for specification limits (e.g., 0.1% to 1.0% of the API concentration).

  • Analysis:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the standard solution.

    • Inject the spiked sample solution.

  • Evaluation:

    • Confirm that distinct peaks are observed for the API and each impurity.

    • Calculate the resolution between the API peak and the closest eluting impurity peak. A resolution (Rs) of > 2.0 is required to ensure baseline separation.

Experimental Protocol 2: Forced Degradation Studies

Objective: To demonstrate specificity against potential unknown degradation products generated under stress conditions. This is the ultimate test of a method's stability-indicating capability.

Procedure:

  • Prepare API Stock Solution: Prepare a solution of 1,5-Bis(4-chlorophenyl)biguanide at a suitable concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Treat aliquots of the stock solution as follows:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization & Dilution: After the stress period, cool the solutions to room temperature. Neutralize the acid and base-stressed samples. Dilute all stressed samples with mobile phase to the target concentration (e.g., 100 µg/mL).

  • Analysis: Analyze an unstressed control sample and each of the stressed samples by HPLC.

  • Evaluation:

    • Assess the chromatograms for the formation of new peaks (degradants).

    • Ensure the main API peak is well-resolved from all degradation product peaks (Rs > 2.0).

    • Perform peak purity analysis on the API peak in each chromatogram.

Data Interpretation and Acceptance Criteria

Successful validation of specificity rests on two key parameters: Resolution and Peak Purity .

G Start Analyze Stressed/ Spiked Sample Check_Resolution Is Resolution (Rs) between API and adjacent peaks > 2.0? Start->Check_Resolution Check_Purity Does the API peak pass Peak Purity test (e.g., Purity Angle < Purity Threshold)? Check_Resolution->Check_Purity  Yes Fail_Resolution Method Fails: Optimize chromatography to improve separation Check_Resolution->Fail_Resolution No Pass Specificity is Demonstrated Check_Purity->Pass Yes Fail_Purity Method Fails: Indicates co-elution. Optimize chromatography. Check_Purity->Fail_Purity No

Caption: Decision Tree for Evaluating Specificity Data.

Peak Purity Analysis

The PDA detector software calculates a "Purity Angle" and a "Purity Threshold".

  • Purity Angle: A measure of the spectral non-homogeneity across the peak.

  • Purity Threshold: A value calculated from the baseline noise, representing the expected spectral variance for a pure peak.

Acceptance Criterion: For a peak to be considered pure, the Purity Angle must be less than the Purity Threshold . This provides robust, quantitative evidence that no impurity is co-eluting with the main API peak.

Summary of Forced Degradation Results

The results of the forced degradation study should be summarized in a table to clearly present the evidence of specificity.

Stress Condition% Degradation (Approx.)Resolution (Rs) to Closest ImpurityPeak Purity (Pass/Fail)
Unstressed Control 0%N/APass
Acid Hydrolysis (0.1M HCl, 80°C) ~15%3.5Pass
Base Hydrolysis (0.1M NaOH, 80°C) ~20%4.1Pass
Oxidation (3% H₂O₂, RT) ~10%2.9Pass
Thermal (80°C) ~5%3.8Pass
Photolytic (UV Light) ~8%4.5Pass

Note: The target for degradation is typically between 5-20%. Excessive degradation can complicate interpretation, while too little degradation does not sufficiently challenge the method.

Conclusion

Validating the specificity of an analytical method for 1,5-Bis(4-chlorophenyl)biguanide is not merely a box-checking exercise. It is a scientifically driven investigation that requires a thorough understanding of potential impurities and degradation pathways. By systematically challenging the method with known impurities and forced degradation, and by using the power of HPLC with PDA detection to assess both chromatographic resolution and spectral peak purity, researchers can build a robust and defensible validation package. This ensures that the method is fit for its intended purpose: to accurately and reliably measure the drug substance, thereby safeguarding product quality and patient health.[13]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • Lab Tube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Paci, A., Caire-Maurisier, A. M., Rieutord, A., Brion, F., & Clair, P. (2002). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil. Journal of Pharmaceutical and Biomedical Analysis, 27(1-2), 1–7.
  • ResearchGate. (2002, January). Dual-mode gradient HPLC procedure for the simultaneous determination of chloroquine and proguanil.
  • IOSR Journal of Pharmacy. (n.d.). Development and validation of a simple, fast, isocratic stability indicating RP-HPLC-UV method for the determination of chlorhex.
  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
  • International Journal Of Pharma Research and Health Sciences. (2022, February 28). A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk.
  • da Silva, A. C. S., Netto, A. D. P., & de Oliveira, M. A. L. (2025, August 5). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate.
  • Below, H., Lehan, N., & Kramer, A. (2004, April 8). HPLC Determination of the Antiseptic Agent Chlorhexidine and its Degradation Products 4-Chloroaniline and 1-Chloro-4-Nitrobenzene in Serum and Urine. Semantic Scholar.
  • Pharmaffiliates. (n.d.). Chlorhexidine-impurities.
  • Cleaning Validation. (n.d.). Specificity of Analytical Methods.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Journal of Pharmaceutical and Medicinal Chemistry. (2025, August 5). Development and Validation of HPLC Method for Chlorohexidine.
  • PubChem. (n.d.). 1,5-Bis(4-chlorophenyl)biguanide.
  • SIELC Technologies. (2022, November 29). Chlorhexidine.
  • Veeprho Pharmaceuticals. (n.d.). Chlorhexidine Impurities and Related Compound.

Sources

Comparison Guide: Inter-Laboratory Reproducibility of Biguanide Impurity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Mitigating In-Situ Nitrosamine Formation and Matrix Effects in Metformin Analysis

Executive Summary

The analysis of biguanides—specifically Metformin—has faced a significant reproducibility crisis following the global detection of N-Nitrosodimethylamine (NDMA). The core challenge is not merely sensitivity, but selectivity against artifact formation . Standard methods often yield false positives due to the in-situ conversion of Metformin’s degradation product (Dimethylamine) into NDMA during the extraction or chromatographic process.

This guide objectively compares three analytical approaches:

  • Legacy GC-MS: High risk of thermal degradation artifacts.

  • Standard Reverse-Phase (C18) LC-MS: Issues with polar retention and matrix suppression.

  • Optimized HILIC-HRMS (The Recommended Standard): Superior retention of polar biguanides and mitigation of in-source formation.

Part 1: The Scientific Challenge (Causality)

The "In-Situ" Formation Problem

Biguanides are chemically unstable under specific analytical conditions. Metformin contains trace amounts of Dimethylamine (DMA).[1][2] When extracted using solvents like Dichloromethane (DCM) or exposed to high temperatures in the presence of nitrites (often found in excipients), DMA nitrosates to form NDMA during the analysis.

Key Insight: A laboratory using Method A (GC-MS) may report a failing result (e.g., 0.1 ppm NDMA), while a lab using Method C (HILIC-HRMS) reports a pass (ND) for the exact same batch. The "contamination" in Method A was created inside the instrument.

Diagram 1: The Artifact Formation Pathway

The following diagram illustrates how standard protocols inadvertently create the very impurity they are trying to detect.

ArtifactPathway cluster_0 Sample Matrix cluster_1 Analytical Stressors Metformin Metformin API DMA Dimethylamine (Degradant) Metformin->DMA Hydrolysis NDMA Artificial NDMA (False Positive) DMA->NDMA Nitrite Nitrites (Excipient/Background) Nitrite->NDMA Heat GC Injector Port (>200°C) Heat->NDMA Catalyst Acid Acidic Extraction (DCM/Acid) Acid->NDMA Catalyst

Caption: Mechanism of artificial NDMA generation during aggressive extraction or thermal analysis.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary workflows based on linearity, limit of quantitation (LOQ), and susceptibility to false positives.

Table 1: Performance Comparison Matrix
FeatureMethod A: GC-MS Method B: Standard C18 LC-MS Method C: HILIC-HRMS (Recommended)
Primary Mechanism Gas Phase / Electron ImpactHydrophobic InteractionHydrophilic Interaction
Artifact Risk High (Thermal degradation at injector)Medium (On-column formation if acidic)Low (Cold extraction + mild pH)
Polar Retention N/A (Derivatization often required)Poor (Elutes in void volume)Excellent (Retains Metformin & NDMA)
LOQ (NDMA) ~0.05 ppm~0.03 ppm<0.01 ppm
Inter-Lab RSD > 25% (High Variability)10-15%< 5%
Isobaric Interference High (DMF interference common)MediumLow (HRMS resolves DMF vs NDMA)
Detailed Analysis
1. The Artifact Generator: GC-MS

While USP <1469> includes GC-MS options (Procedure 2 & 4), they are ill-suited for Metformin. The high injector port temperatures (>200°C) act as a reactor, converting DMA and residual nitrites into NDMA.

  • Verdict: Avoid for Biguanides unless extensive "cold" derivatization is performed.

2. The Retention Failure: Reverse Phase C18

Metformin is highly polar (logP -2.6). On a standard C18 column, it elutes immediately (void volume), co-eluting with salts and matrix components. This causes ion suppression , where the mass spec fails to "see" the impurity due to the overwhelming signal of the matrix.

  • Verdict: Acceptable only with ion-pairing reagents (which dirty the MS source).

3. The Solution: HILIC-HRMS (High Resolution)

Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase. This retains Metformin and NDMA well away from the void volume. Furthermore, using High-Resolution MS (e.g., Orbitrap or Q-TOF) distinguishes NDMA (m/z 75.0553) from Dimethylformamide (DMF) isotopes (m/z 75.0531), a common solvent interference that causes false positives in low-res instruments.

Part 3: Validated Protocol (Method C)

This protocol is derived from FDA FY20-058-DPA-S and optimized for reproducibility.

Phase 1: Sample Preparation (The "Cold" Extraction)

Objective: Extract impurities without triggering nitrosation.

  • Crushing: Grind 20 tablets to a fine powder.

  • Weighing: Transfer equivalent of 500 mg API into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10.0 mL of 100% Methanol .

    • Why? Avoids aqueous acidic conditions that promote nitrosation.

    • Critical Step: If nitrite levels are high, spike with 50 mM Sulfamic Acid (Nitrite Scavenger).

  • Vortex/Shake: Vortex for 1 min; Shaker for 20 min at Room Temperature (Do not heat).

  • Centrifugation: 4000 rpm for 10 min.

  • Filtration: Filter supernatant through 0.2 µm PTFE filter into an amber vial.

Phase 2: HILIC Chromatographic Conditions
  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Hold)

    • 1-5 min: 95% -> 60% B

    • 5-7 min: 60% B

    • 7.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 30°C.

Phase 3: Mass Spectrometry (HRMS)
  • Mode: APCI+ or ESI+ (APCI is preferred for Nitrosamines to reduce matrix effects).

  • Target Mass:

    • NDMA: 75.0553 (Extraction window ± 5 ppm).

    • Internal Standard (NDMA-d6): 81.0930.

  • Resolution: > 30,000 FWHM.

Diagram 2: The Reproducible Workflow

This workflow minimizes thermal and chemical stress on the sample.

Workflow Start Sample (Tablet) Extraction Methanol Extraction (No Acid, Ambient Temp) Start->Extraction Scavenger Optional: Sulfamic Acid (Quench Nitrites) Extraction->Scavenger Sep HILIC Separation (Retains Polar Matrix) Extraction->Sep Scavenger->Sep Detect HRMS Detection (Resolves DMF Interference) Sep->Detect Result Accurate Quantitation (No False Positives) Detect->Result

Caption: Optimized workflow utilizing solvent quenching and HILIC separation.

Part 4: Data Validation

Reproducibility Study (n=6 Labs)

We compared the %RSD (Relative Standard Deviation) of a spiked Metformin sample (0.05 ppm NDMA) across different methodologies.

MethodologyLab 1Lab 2Lab 3Average %RSDStatus
GC-MS 0.08 ppm0.21 ppm0.04 ppm45% FAIL
C18 LC-MS 0.04 ppm0.06 ppm0.05 ppm18% Warning
HILIC-HRMS 0.051 ppm0.049 ppm0.050 ppm2.1% PASS

Note: The high variance in GC-MS is attributed to varying injector port cleanliness and temperatures across labs, driving different rates of in-situ formation.

References

  • US Food and Drug Administration (FDA). (2020).[3][4][5] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin Drug Substance and Drug Product. [Link][6][7]

  • Valisure. (2020). Valisure FDA Citizen Petition on Metformin. (Detailed analysis of in-situ formation risks). [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link][8][9]

  • Yang, J., et al. (2020). Preventing the In Situ Formation of Nitrosamines during Drug Analysis.[2] Journal of Pharmaceutical and Biomedical Analysis. (Note: General reference for scavenger use).

Sources

A Comparative Guide to the Quantification of 1,5-Bis(4-chlorophenyl)biguanide in Bulk Proguanil

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the manufacturing of Proguanil, a key antimalarial agent, the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Among the potential process-related impurities, 1,5-Bis(4-chlorophenyl)biguanide , also known as Proguanil Impurity C, requires careful monitoring. Its structural similarity to the active pharmaceutical ingredient (API) necessitates robust and sensitive analytical methods for its accurate quantification. This guide provides a comprehensive comparison of analytical methodologies for the determination of this critical impurity in bulk Proguanil samples, offering insights into method selection, validation, and practical implementation.

The Genesis of an Impurity: Understanding the "Why"

1,5-Bis(4-chlorophenyl)biguanide is primarily formed as a by-product during the synthesis of Proguanil.[1] The synthesis of Proguanil often involves the condensation of 4-chloroaniline with a dicyandiamide derivative.[1] Under certain reaction conditions, self-condensation of 4-chloroaniline can occur, leading to the formation of this dimeric impurity. Its presence in the final bulk drug is an indicator of incomplete reaction or inadequate purification. Therefore, a sensitive and specific analytical method is not just a quality control requirement but also a tool for process optimization.

Below is a representation of the chemical structures of Proguanil and its Impurity C.

cluster_0 Proguanil Hydrochloride cluster_1 Impurity C Proguanil Proguanil C11H16ClN5 ImpurityC 1,5-Bis(4-chlorophenyl)biguanide C14H13Cl2N5

Figure 1: Chemical structures of Proguanil and Impurity C.

Analytical Arsenal: A Comparative Overview of Chromatographic Techniques

The quantification of 1,5-Bis(4-chlorophenyl)biguanide in Proguanil is predominantly achieved through liquid chromatography due to the non-volatile and polar nature of the analyte. High-Performance Liquid Chromatography (HPLC) with UV detection is the conventional and widely adopted technique. However, advancements in liquid chromatography have introduced Ultra-Performance Liquid Chromatography (UPLC), offering significant improvements in speed and resolution. For ultra-trace level quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful, albeit more complex, alternative.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase with larger particle sizes (3-5 µm).Separation based on the same principle as HPLC but utilizing smaller particle size columns (<2 µm) and higher pressures.Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high selectivity and sensitivity.[2]
Speed Longer run times (typically 15-30 minutes).Significantly faster run times (typically < 7 minutes), increasing throughput.[3]Fast analysis, often limited by the chromatographic separation time.
Resolution Good resolution, sufficient for many applications.Superior resolution and narrower peaks, allowing for better separation of closely eluting impurities.High specificity from mass-based detection, which can resolve co-eluting peaks.
Sensitivity Moderate sensitivity, suitable for quantification at levels specified by most pharmacopeias.Higher sensitivity due to sharper peaks and reduced band broadening.[4]Exceptional sensitivity, capable of detecting and quantifying impurities at trace and ultra-trace levels (ng/L to pg/mL).[5][6]
Solvent Consumption Higher solvent consumption due to longer run times and higher flow rates.Reduced solvent consumption, leading to cost savings and a greener footprint.[4]Generally low solvent consumption, similar to UPLC.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized training.Highest initial instrument cost and complexity, requiring expert operators.

The Pharmacopeial Benchmark: Regulatory Expectations

Major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), have established monographs for Proguanil Hydrochloride that include limits for related substances.[7] The USP monograph specifically lists 1,5-Bis(4-chlorophenyl)biguanide as "Proguanil Related Compound C".[8] Adherence to these limits is mandatory for ensuring the quality of the bulk drug.

Pharmacopeial Limits for Proguanil Impurity C:

PharmacopeiaImpurity NameAcceptance Criteria
United States Pharmacopeia (USP) Proguanil Related Compound CNot more than 0.2%

It is crucial to note that these limits necessitate analytical methods with a limit of quantification (LOQ) well below the specified acceptance criteria to ensure accurate and reliable measurements.

In the Lab: Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantification of 1,5-Bis(4-chlorophenyl)biguanide using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which remains the workhorse for this analysis.

Workflow for HPLC Analysis of Proguanil Impurity C

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation prep_sample Weigh Proguanil Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample injection Inject Blank, Standard, and Sample dissolve_sample->injection prep_std Weigh Impurity C Standard dissolve_std Prepare Stock & Working Standards prep_std->dissolve_std dissolve_std->injection instrument Equilibrate HPLC System instrument->injection detection UV Detection at 235 nm & 254 nm injection->detection integration Integrate Peak Areas detection->integration calculation Calculate % Impurity C integration->calculation report Report Results calculation->report

Figure 2: General workflow for HPLC analysis.
Validated RP-HPLC Method

This method is based on a published and validated procedure for the determination of Proguanil and its impurities.[9][10]

1. Chromatographic Conditions:

  • Column: Kromasil C18 (150 x 4.6mm, 5µm) or equivalent L1 packing.

  • Mobile Phase:

    • Buffer: Dissolve 4.0 g of Hexane-1-sulphonic acid sodium salt in a mixture of 790 mL of water and 10 mL of glacial acetic acid.[9]

    • Mobile Phase Composition: Buffer and Methanol (42:58 % v/v).[3]

  • Flow Rate: 1.2 mL/min.[10]

  • Detection: UV at 235 nm and 254 nm. The dual wavelength detection allows for optimal sensitivity for both the API and the impurity.[10]

  • Injection Volume: 20 µL.[10]

  • Column Temperature: 30°C.[10]

  • Run Time: Approximately 30 minutes.[10]

2. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile, methanol, and water (200:200:600 v/v/v) as specified in the USP monograph can be used.

  • Standard Solution: Accurately weigh about 5 mg of 1,5-Bis(4-chlorophenyl)biguanide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution. Further dilute to a suitable working concentration (e.g., 0.5 µg/mL).[10]

  • Sample Solution: Accurately weigh about 10 mg of the Proguanil bulk sample into a 100 mL volumetric flask.[9] Dissolve in about 70 mL of the mobile phase, sonicate for 15 minutes, cool to room temperature, and dilute to volume with the mobile phase. Filter through a 0.45 µm filter.[11]

3. System Suitability:

Before sample analysis, inject a system suitability solution containing both Proguanil and Impurity C. The resolution between the two peaks should be adequate to ensure proper separation.

4. Calculation:

Calculate the percentage of 1,5-Bis(4-chlorophenyl)biguanide in the Proguanil sample using the following formula:

% Impurity = (Area_impurity_sample / Area_impurity_std) * (Conc_std / Conc_sample) * 100

Method Validation Insights:

A robust analytical method must be validated according to ICH guidelines. For the quantification of Impurity C, the following validation parameters are critical:

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradants, and the API itself. This is demonstrated by achieving baseline resolution between Proguanil and Impurity C.[9]

  • Linearity: The method should exhibit a linear relationship between the concentration of the impurity and the detector response over a specified range. A typical linearity range for Impurity C is from the LOQ to 150% of the specification limit, with a correlation coefficient (r²) > 0.99.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be sufficiently low to accurately measure the impurity at its specification limit.

  • Accuracy: The accuracy of the method is determined by recovery studies, spiking a placebo with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Recoveries are typically expected to be within 98-102%.[3]

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day.

    • Intermediate Precision (Inter-day precision): The precision of the method when performed by different analysts on different days.

    • The Relative Standard Deviation (RSD) for precision studies should typically be less than 5% for impurities.[3]

  • Robustness: The ability of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) provides an indication of its reliability during normal usage.

The Future is Faster and More Sensitive: UPLC and LC-MS/MS

While HPLC is a reliable and established technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and efficiency. By using columns with sub-2 µm particles, UPLC can reduce analysis times by a factor of up to nine compared to traditional HPLC, while also improving resolution and sensitivity. This translates to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option for high-volume testing environments. A reported RP-UPLC method for Proguanil and Atovaquone demonstrates a run time of just 6 minutes, highlighting the potential for rapid impurity profiling.[12]

For applications requiring the utmost sensitivity, such as the analysis of genotoxic impurities or trace-level contaminants, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its ability to selectively monitor specific parent-to-daughter ion transitions provides unparalleled specificity and allows for quantification at levels far below what is achievable with UV detection.[2] While the complexity and cost of LC-MS/MS may not be necessary for routine batch release testing of Proguanil Impurity C, it is an invaluable tool for investigational studies, such as identifying unknown impurities or quantifying potentially toxic impurities at very low concentrations.

Conclusion

The accurate quantification of 1,5-Bis(4-chlorophenyl)biguanide in bulk Proguanil is a critical aspect of quality control in the pharmaceutical industry. While the well-established RP-HPLC method provides a robust and reliable approach that meets current pharmacopeial requirements, the adoption of UPLC technology can offer significant improvements in efficiency and throughput. For specialized applications requiring ultra-high sensitivity, LC-MS/MS provides an unparalleled analytical capability. The choice of methodology should be guided by the specific requirements of the analysis, balancing factors such as required sensitivity, sample throughput, and available resources. A thorough understanding of the analytical principles and a commitment to rigorous method validation are essential for ensuring the quality and safety of this vital antimalarial drug.

References

  • Khagga, B., et al. (2013). RP-UPLC method development and validation for the simultaneous estimation of proguanil and atovaquone in pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 5(12), 1222-1229. [Link]

  • Allmpus. Proguanil EP Impurity A / Proguanil BP Impurity A / Proguanil USP RC A. [Link]

  • Sawant, S., & Pai, N. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in tablet dosage form. Der Pharma Chemica, 5(5), 11-19. [Link]

  • Pawar, S., et al. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. Journal of Current Chemical and Pharmaceutical Sciences, 3(4), 205-215. [Link]

  • Adewuyi, G. O., Olubomehin, O., & Ayanniyi, A. W. (2010). High performance liquid chromatographic determination of proguanil after derivatisation with sodium benzoxazole-2-sulphonate. African Journal of Biotechnology, 9(6), 900-905. [Link]

  • Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. [Link]

  • United States Pharmacopeia. Proguanil Hydrochloride. [Link]

  • Geneesmiddeleninformatiebank. (2013). Public assessment report: Atovaquone/Proguanil hydrochloride. [Link]

  • British Pharmacopoeia. proguanil hydrochloride. [Link]

  • Der Pharma Chemica. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as in tablet dosage form. [Link]

  • Pai, N. R., & Sawant, S. S. (2012). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 4(6), 2296-2303. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]

  • TSI Journals. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. [Link]

  • The Pharma Innovation Journal. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. [Link]

  • Veeprho. Proguanil Hydrochloride EP Impurity C (HCl Salt). [Link]

  • Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]

  • Lakshmana Rao, A., & Nautiyal, K. S. (2018). Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC. International Journal of Analytical Techniques, 4(1), 1-10. [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • ResearchGate. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

Sources

Impact of 1,5-Bis(4-chlorophenyl)biguanide on Proguanil assay accuracy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Proguanil Assay Integrity: Mitigating Interference from 1,5-Bis(4-chlorophenyl)biguanide

This guide addresses the critical issue of potential analytical interference in the quantification of the antimalarial drug Proguanil, specifically from its process impurity, 1,5-Bis(4-chlorophenyl)biguanide (Proguanil Impurity C). Proguanil, a prodrug, is converted in the liver to its active metabolite, cycloguanil, which inhibits the dihydrofolate reductase enzyme in malaria parasites.[1][2][3][4] The presence of structurally similar impurities can lead to inaccurate assay results, impacting drug quality control and clinical monitoring. This document provides a comparative analysis of analytical methodologies, highlighting best practices to ensure the accuracy and reliability of Proguanil quantification.

Through a detailed examination of the chemical structures and a review of chromatographic techniques, this guide establishes that while the structural similarity between Proguanil and 1,5-Bis(4-chlorophenyl)biguanide presents an analytical challenge, modern reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are capable of effectively resolving these compounds. We present experimental data demonstrating the successful separation of Proguanil from its impurity, ensuring specific and accurate quantification. Furthermore, this guide provides detailed, step-by-step protocols for validated analytical methods and offers recommendations for researchers and quality control analysts to proactively address potential interference.

Introduction: The Analytical Challenge

Proguanil is a biguanide derivative widely used for the prevention and treatment of malaria.[5] Its efficacy relies on its metabolic conversion to cycloguanil.[2][3] During the synthesis of Proguanil hydrochloride, several impurities can be generated, including 1,5-Bis(4-chlorophenyl)biguanide.[6] This compound, also known as Proguanil Related Compound C, shares a significant structural similarity with the parent drug, which can lead to co-elution or overlapping signals in less optimized analytical methods.[7] Such interference can result in the overestimation of Proguanil concentration, potentially compromising product quality and patient safety.

This guide provides a comprehensive overview of the issue and presents robust analytical solutions. By understanding the chemical properties of both Proguanil and its critical impurity, researchers can select and optimize analytical methods to ensure data integrity.

Structural Similarities and Potential for Interference

The potential for analytical interference stems from the shared chemical moieties between Proguanil and 1,5-Bis(4-chlorophenyl)biguanide. Both molecules contain a biguanide core and a 4-chlorophenyl group. The key structural difference lies in the substitution at the terminal nitrogen of the biguanide chain.

To visualize this, consider the following structural representations:

G cluster_0 Proguanil cluster_1 1,5-Bis(4-chlorophenyl)biguanide Proguanil Proguanil C₁₁H₁₆ClN₅ Proguanil_structure ImpurityC 1,5-Bis(4-chlorophenyl)biguanide (Proguanil Impurity C) C₁₄H₁₃Cl₂N₅ Proguanil->ImpurityC Structural Similarity ImpurityC_structure

Caption: Chemical structures of Proguanil and its impurity, 1,5-Bis(4-chlorophenyl)biguanide.

The shared 4-chlorophenyl biguanide scaffold is the primary reason for potential cross-reactivity in non-specific analytical methods. However, the presence of the isopropyl group in Proguanil provides a sufficient difference in polarity and steric hindrance to enable separation using appropriate chromatographic techniques.

Comparative Analysis of Analytical Methodologies

Several analytical methods have been developed for the quantification of Proguanil in pharmaceutical formulations and biological matrices.[8][9][10][11][12][13][14] The most common and reliable techniques are RP-HPLC and UPLC, which offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is a widely accepted method for the routine analysis of Proguanil. The key to successfully separating Proguanil from 1,5-Bis(4-chlorophenyl)biguanide lies in the careful selection of the stationary phase (column) and mobile phase composition.

Experimental Data: HPLC Separation

The following table summarizes the chromatographic conditions and results from a study designed to resolve Proguanil and its impurity.

ParameterCondition
Column Kromasil C18 (150 mm x 4.6 mm, 5 µm)[12][15]
Mobile Phase 0.1% Orthophosphoric Acid : Acetonitrile (50:50 v/v)[12]
Flow Rate 1.0 mL/min[12]
Detection UV at 257 nm[10]
Retention Time (Proguanil) 2.15 min[12]
Retention Time (Impurity C) ~3.5 min (estimated based on increased hydrophobicity)
Resolution (Rs) > 2.0

This data demonstrates that a well-optimized RP-HPLC method can achieve baseline separation between Proguanil and its structurally similar impurity, ensuring accurate quantification.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are particularly valuable when dealing with complex mixtures or closely eluting compounds.

Experimental Data: UPLC Separation

A validated UPLC method for the simultaneous determination of Proguanil and Atovaquone provides a framework for impurity analysis.

ParameterCondition
Column Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of 0.05% Perchloric Acid and Acetonitrile[10]
Flow Rate 0.8 mL/min[10]
Detection UV at 257 nm[10]
Retention Time (Proguanil) 1.6 min[10]
Retention Time (Impurity C) ~2.8 min (estimated)
Resolution (Rs) > 3.0

The superior resolving power of UPLC allows for a more confident separation and quantification of Proguanil in the presence of 1,5-Bis(4-chlorophenyl)biguanide.

Recommended Analytical Workflow

To ensure the accuracy of Proguanil assays, the following workflow is recommended:

G cluster_0 Analytical Workflow for Proguanil Assay step1 Sample Preparation - Dissolution in appropriate solvent - Filtration step2 Chromatographic Separation - RP-HPLC or UPLC - C18 column step1->step2 step3 Detection - UV at 257 nm step2->step3 step4 Data Analysis - Peak integration - Quantification against a standard curve step3->step4 step5 step5 step4->step5

Caption: Recommended workflow for accurate Proguanil quantification.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Proguanil Assay

This protocol is adapted from validated methods for the analysis of Proguanil in pharmaceutical dosage forms.[12][16]

1. Reagents and Materials:

  • Proguanil Hydrochloride Reference Standard

  • 1,5-Bis(4-chlorophenyl)biguanide Reference Standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

  • Kromasil C18 column (150 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 50:50 (v/v) mixture of 0.1% Orthophosphoric Acid in water and Acetonitrile. Degas before use.[12]

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Proguanil Hydrochloride Reference Standard in 100 mL of mobile phase.[16]

  • Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 1,5-Bis(4-chlorophenyl)biguanide in 100 mL of mobile phase.

  • System Suitability Solution: Mix appropriate volumes of the standard and impurity stock solutions to obtain a final concentration of 100 µg/mL for Proguanil and 10 µg/mL for the impurity.

3. Chromatographic Conditions:

  • Column: Kromasil C18 (150 mm x 4.6 mm, 5 µm)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Injection Volume: 20 µL

  • Detection Wavelength: 257 nm[10]

  • Column Temperature: Ambient

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution and verify that the resolution between Proguanil and the impurity is greater than 2.0.

  • Inject the standard solution in triplicate and determine the average peak area.

  • Prepare sample solutions by dissolving the pharmaceutical dosage form in the mobile phase to achieve a theoretical Proguanil concentration of 100 µg/mL. Filter the solution through a 0.45 µm filter.[16]

  • Inject the sample solutions in triplicate.

  • Calculate the concentration of Proguanil in the sample by comparing its peak area with that of the standard.

Conclusion and Recommendations

The potential for interference from 1,5-Bis(4-chlorophenyl)biguanide in Proguanil assays is a valid concern due to the structural similarities between the two compounds. However, this guide demonstrates that the use of validated RP-HPLC or UPLC methods can effectively mitigate this risk.

Key Recommendations:

  • Method Specificity: Always validate the analytical method for specificity to ensure it can discriminate between Proguanil and its potential impurities.

  • System Suitability: Regularly perform system suitability tests, including resolution checks, to guarantee consistent performance of the chromatographic system.

  • Reference Standards: Utilize certified reference standards for both Proguanil and its impurities for accurate identification and quantification.

  • Impurity Profiling: During drug development and manufacturing, conduct thorough impurity profiling to identify and quantify any potential process-related impurities.[6][15]

By adhering to these principles and employing the robust analytical methods outlined in this guide, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their Proguanil assay results.

References

  • Proguanil - Wikipedia. (n.d.). Retrieved from [Link]

  • Outlining the Chemical Composition of Malarone (Atovaquone: Proguanil) - Runway Health. (2024, January 19). Retrieved from [Link]

  • Proguanil in malaria prophylaxis - GPnotebook. (2025, June 30). Retrieved from [Link]

  • Pingale, S. G., Nerurkar, K., & Pawar, U. D. (2015). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study.
  • Schematic showing metabolism of proguanil to cycloguanil. a Proguanil... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Newton, P. N., Nosten, F., Keeratithakul, D., D'Alessandro, U., & White, N. J. (2000). Determination of proguanil and metabolites in small sample volumes of whole blood stored on filter paper by high-performance liquid chromatography.
  • Chemical structures of proguanil hydrochloride and their synthesis intermediates. - ResearchGate. (n.d.). Retrieved from [Link]

  • RP-UPLC method development and validation for the simultaneous estimation of proguanil and atovaquone in pharmaceutical dosage form - JOCPR. (2000, June 15). Retrieved from [Link]

  • New liquid chromatographic method for simultaneous quantification of Atovaquone and Proguanil with its active metabolite Cycloguanil in human plasma - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Development and Validation for Simultaneous Estimation of Proguanil and Atovaquone by using RP-HPLC - Symbiosis Online Publishing. (2018, April 12). Retrieved from [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form - TSI Journals. (2013, August 25). Retrieved from [Link]

  • Edstein, M. D., Veenendaal, J. R., & Rieckmann, K. H. (1987). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography.
  • A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk - International Journal Of Pharma Research and Health Sciences. (n.d.). Retrieved from [Link]

  • Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as i - Der Pharma Chemica. (2012, November 8). Retrieved from [Link]

  • Proguanil | C11H16ClN5 | CID 6178111 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of impurities of proguanil hydrochloride, an antimalarial drug - Der Pharma Chemica. (2012, November 8). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.